2,4-Dibromoestradiol
Description
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Properties
Molecular Formula |
C18H22Br2O2 |
|---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
(13S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9?,10?,13?,15?,18-/m0/s1 |
InChI Key |
UTXNYGUZJLLOSP-BBHYYRSASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Biological Evaluation of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2,4-Dibromoestradiol is limited in publicly available literature. Therefore, this guide provides a comprehensive overview based on computed data, established knowledge of related compounds, and general experimental protocols.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem[1] |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem[1] |
| Molecular Weight | 430.17 g/mol | PubChem[1] |
| XLogP3 | 5.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Synthesis and Purification
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, it is often mentioned as a byproduct in the bromination of estradiol (B170435). The following is a generalized protocol for the synthesis of brominated estrogens, which can be adapted for the targeted synthesis and purification of this compound.
Experimental Protocol: Synthesis of Brominated Estradiol Derivatives
Materials:
-
Estradiol
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Appropriate solvent (e.g., acetic acid, chloroform, or a mixture)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: Dissolve estradiol in a suitable solvent in a round-bottom flask. The choice of solvent is critical and will depend on the brominating agent used.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) dropwise to the stirred estradiol solution. The stoichiometry of the reactants should be carefully controlled to favor the formation of the dibrominated product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate (B1210297). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used to separate the desired this compound from other isomers (e.g., 2-bromoestradiol, 4-bromoestradiol) and unreacted starting material.
-
Characterization: Characterize the purified product by spectroscopic methods (NMR, Mass Spectrometry) and determine its melting point.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not available. This section provides an overview of the expected spectral characteristics based on the analysis of estradiol and other brominated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the steroid backbone. The introduction of two bromine atoms on the aromatic A-ring will significantly alter the chemical shifts and coupling patterns of the remaining aromatic protons. The aromatic region would likely display two singlets or two doublets with a small coupling constant, depending on the specific conformation. The signals for the methyl group at C18 and the protons on the B, C, and D rings would also be present, with potential minor shifts compared to estradiol due to the electronic effects of the bromine atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show 18 distinct carbon signals. The carbons C2 and C4, bonded to bromine, will exhibit significantly different chemical shifts compared to estradiol. The other carbons of the A-ring will also be affected. The signals for the remaining carbons of the steroid skeleton are expected to be less affected but may show minor shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of three peaks at m/z, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[2] The fragmentation pattern would likely involve the loss of water, and cleavage of the D-ring, similar to other steroidal estrogens.[3]
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, based on studies of related compounds, it is expected to interact with estrogen receptors (ERs) and may exhibit estrogenic or antiestrogenic properties.
Estrogen Receptor Binding
2,4-disubstituted estrogen analogs have been shown to bind to estrogen receptors, and their affinity can be influenced by the nature and position of the substituents. It is plausible that this compound binds to both ERα and ERβ. The relative binding affinity would need to be determined experimentally, for example, through a competitive binding assay.
Signaling Pathways
Estrogens exert their effects through both genomic and non-genomic signaling pathways. It is anticipated that this compound, upon binding to ERs, could modulate these pathways.
-
Genomic Pathway: This classical pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription.[4] This can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Classical genomic estrogen signaling pathway.
-
Non-Genomic Pathways: Estrogens can also initiate rapid signaling events from membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6] These pathways can, in turn, influence a variety of cellular functions, including cell survival and proliferation.
Caption: Non-genomic estrogen signaling pathways.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of this compound, several in vitro assays can be employed.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-estradiol.
Experimental Protocol:
-
Preparation of Receptor Source: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cells overexpressing ERα or ERβ.[7]
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of the receptor preparation and [³H]-estradiol with increasing concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.[7]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of this compound to that of a reference compound (e.g., estradiol).
Caption: Workflow for a competitive ER binding assay.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Experimental Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) in a multi-well plate. Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[8][9]
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a vehicle control, a positive control (estradiol), and an antagonist control (e.g., fulvestrant).
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzymes.[8]
-
Luminescence Measurement: Add the appropriate luciferase substrates to the cell lysates and measure the luminescence using a luminometer.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The estrogenic (or antiestrogenic) activity of this compound is determined by the fold-change in luciferase expression compared to the vehicle control. Dose-response curves can be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Caption: Workflow for a luciferase reporter gene assay.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogenic and antiestrogenic activities of 2,4-diphenylfuran-based ligands of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer [scholarworks.indianapolis.iu.edu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. assaygenie.com [assaygenie.com]
2,4-Dibromoestradiol: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromoestradiol (B1680110) is a halogenated derivative of the primary female sex hormone, 17β-estradiol. While specific quantitative data on its biological activity remains limited in publicly available literature, its structural similarity to estradiol (B170435) suggests a comparable, albeit potentially modified, mechanism of action. This technical guide provides an in-depth overview of the putative mechanisms of action of this compound, drawing inferences from the well-established pharmacology of estradiol and the known effects of halogenation on similar phenolic compounds. The guide covers its likely interactions with estrogen receptors, potential modulation of downstream signaling pathways, metabolism, and other conceivable biological activities. Detailed experimental protocols for characterizing such a compound are also provided to facilitate further research.
Introduction
Estrogens, particularly 17β-estradiol, play a crucial role in a vast array of physiological processes, including reproductive health, bone metabolism, and cardiovascular function. Their effects are primarily mediated through binding to estrogen receptors (ERs), which act as ligand-activated transcription factors. The introduction of halogen atoms, such as bromine, to the estradiol scaffold can significantly alter its physicochemical properties, potentially impacting its receptor binding affinity, metabolic stability, and overall biological activity. This compound, with bromine atoms at the C2 and C4 positions of the phenolic A ring, represents an interesting but understudied analogue. Understanding its mechanism of action is crucial for evaluating its potential therapeutic or toxicological profile.
Putative Mechanism of Action
The primary mechanism of action of this compound is expected to be through its interaction with estrogen receptors. However, other non-receptor-mediated effects are also plausible.
Estrogen Receptor Binding
It is hypothesized that this compound, like estradiol, binds to the ligand-binding domain of estrogen receptors, primarily ERα and ERβ. The bromine substitutions on the A-ring may influence binding affinity. While no specific binding data for this compound is currently available, the general principles of ER-ligand interaction suggest that the bulky bromine atoms could either enhance or hinder the fit within the receptor's binding pocket.
Downstream Signaling Pathways
Upon binding to ERs, estradiol is known to trigger a cascade of downstream signaling events. It is plausible that this compound could modulate these same pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Estradiol has been shown to rapidly activate this pathway through a membrane-associated estrogen receptor.[1] This activation can be both ER-dependent and independent in certain cancer cells.[2]
Caption: Putative activation of the PI3K/Akt pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling route involved in cell proliferation and differentiation that can be rapidly activated by estrogen.[3][4] This activation can also be initiated from membrane-associated ERs and may involve the G protein-coupled estrogen receptor (GPER).[3]
Caption: Putative activation of the MAPK/ERK pathway by this compound.
GPER Signaling
GPER (G protein-coupled estrogen receptor) is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. Estradiol binds to GPER, leading to the activation of various downstream pathways, including MAPK/ERK.[3] It is plausible that this compound could also act as a ligand for GPER.
Inhibition of Estrogen Synthesis
Certain steroidal compounds can inhibit enzymes involved in estrogen synthesis. For instance, estradiol itself can inhibit estrone (B1671321) sulfatase, an enzyme that converts estrone sulfate (B86663) to the active estrogen, estrone.[5] This presents a potential mechanism for this compound to modulate local estrogen concentrations.
Antioxidant Activity
Phenolic compounds, including estradiol, can exhibit antioxidant properties by scavenging free radicals.[6] The presence of electron-donating hydroxyl groups is key to this activity. Bromination of phenols can influence their antioxidant capacity.[7][8]
Metabolism
Studies in rats have provided insight into the metabolism of this compound and its ethynyl (B1212043) derivative. The dibromo substitution at the C2 and C4 positions appears to block phase I biotransformations, such as hydroxylation.[9][10] However, the molecule can still undergo phase II metabolism, primarily through glucuronidation, leading to its excretion.[9][10] In rats, this compound is almost entirely oxidized to 2,4-dibromo-estrone, which is then largely eliminated as its glucuronide.[10]
Caption: Metabolic pathway of this compound in rats.
Data Summary
Table 1: Putative Estrogen Receptor Binding Affinity
| Compound | ERα RBA (%) | ERβ RBA (%) | GPER Ki (nM) |
| 17β-Estradiol | 100 | 100 | ~10 |
| This compound | Data not available | Data not available | Data not available |
RBA: Relative Binding Affinity, with 17β-estradiol set to 100%.
Table 2: Putative Enzyme Inhibition
| Compound | Estrone Sulfatase IC50 | 17β-HSD Type 1 IC50 |
| 17β-Estradiol | Inhibitory | Data varies |
| This compound | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration.
Table 3: Putative Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) |
| Trolox (Standard) | ~5-10 |
| 17β-Estradiol | Data varies |
| This compound | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize the mechanism of action of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-estradiol).
Materials:
-
Rat uterine cytosol (as a source of ERs)
-
[³H]-17β-estradiol
-
Test compound (this compound)
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled estradiol.
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add dextran-coated charcoal to each tube to adsorb unbound steroids.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing protein-bound radiolabeled estradiol) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Cell Proliferation Assay (BrdU)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
MCF-7 breast cancer cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme, e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow binding.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance using a microplate reader.
-
Correlate the absorbance with the rate of cell proliferation.
Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation
This technique is used to detect the phosphorylation (activation) of key proteins in the signaling pathways.
Materials:
-
Cell line of interest
-
Test compound (this compound)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated or total protein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Conclusion and Future Directions
This compound is a structurally intriguing derivative of estradiol with a largely uncharacterized biological profile. Based on the known pharmacology of its parent compound and other halogenated phenols, it is likely to interact with estrogen receptors and modulate key downstream signaling pathways. However, the precise nature and potency of these interactions remain to be elucidated. The lack of specific quantitative data highlights a significant gap in the understanding of this compound. Further research, employing the experimental protocols outlined in this guide, is essential to fully characterize the mechanism of action of this compound. Such studies will be invaluable for determining its potential as a therapeutic agent or its significance as an environmental endocrine disruptor.
References
- 1. Estrogen Rapidly Activates the PI3K/AKT Pathway and Hypoxia-Inducible Factor 1 and Induces Vascular Endothelial Growth Factor A Expression in Luminal Epithelial Cells of the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estradiol inhibits the estrone sulfatase activity in normal and cancerous human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 7. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of 2,4-Dibromoestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of 2,4-Dibromoestradiol (2,4-DBE2), a halogenated analog of 17β-estradiol. Due to the limited direct research on the in vitro metabolism of this specific compound, this document synthesizes findings from in vivo studies of 2,4-DBE2 with established in vitro methodologies for estrogen metabolism. The guide outlines the predicted metabolic pathways, details experimental protocols for their investigation, and presents analytical techniques for metabolite identification and quantification.
Predicted Metabolic Pathways of this compound
In vivo studies in rats have been pivotal in elucidating the metabolic fate of this compound. These studies indicate that the compound is extensively metabolized, with no unchanged compound being excreted. The primary metabolic transformations involve oxidation and subsequent conjugation. Notably, the dibromination at the C2 and C4 positions of the A-ring sterically hinders the formation of catechol estrogens, a major pathway for estradiol (B170435) metabolism. Furthermore, products of oxidative or reductive debromination have not been detected, suggesting the stability of the bromine substituents during metabolic processes.
The principal metabolic pathway of this compound is predicted to proceed as follows:
-
Oxidation: The initial and major metabolic step is the oxidation of the 17β-hydroxyl group to a ketone, converting this compound to 2,4-Dibromoestrone (2,4-DB-oestrone). This reaction is likely catalyzed by hydroxysteroid dehydrogenases (HSDs).
-
Hydroxylation: 2,4-Dibromoestrone can undergo further hydroxylation at the 16α-position to form 2,4-Dibromo-16α-hydroxyestrone. A minor pathway may also involve the formation of 2,4-Dibromoestriol. In contrast to estradiol, the 2,4-dibromo substitution pattern appears to block the male-specific 15α-hydroxylation observed in rats.
-
Conjugation: The primary metabolite, 2,4-Dibromoestrone, is largely eliminated as its glucuronide conjugate. This phase II metabolic process is catalyzed by UDP-glucuronosyltransferases (UGTs).
Based on these findings, the following metabolic pathway is proposed:
The Discovery and History of 2,4-Dibromoestradiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a synthetic halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms at the C2 and C4 positions of the phenolic A ring significantly alters its chemical properties and biological activity. This modification has led to its investigation in various contexts, from a tool in receptor studies to a compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Discovery and History
The exploration of halogenated estrogens, including this compound, is part of a broader effort to understand the structure-activity relationships of steroid hormones. The initial synthesis and characterization of this compound and its derivatives were driven by the need for radiolabeled estrogens with high specific activity for receptor binding assays and imaging studies.
A key development in this area was the synthesis of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol diacetate, which serves as a convenient precursor for [2,4,6,7-³H₄]estradiol, a crucial tool for the quantitative determination of estradiol (B170435) receptors.[1] This highlights the early importance of 2,4-dibrominated estrogens in the field of endocrinology and receptor pharmacology.
Synthesis of this compound
The synthesis of this compound typically involves the direct bromination of estradiol. Various brominating agents and reaction conditions have been explored to achieve the desired disubstitution pattern on the aromatic A ring.
Experimental Protocol: Bromination of Estradiol
Objective: To synthesize this compound from 17β-estradiol.
Materials:
-
17β-estradiol
-
N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel
-
Stirring apparatus
-
Cooling bath
-
Purification apparatus (e.g., column chromatography)
Methodology using TBCG:
-
Dissolve 17β-estradiol in a mixture of chloroform (B151607) and dry tetrahydrofuran at -10°C under an inert atmosphere.
-
Slowly add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) in chloroform and tetrahydrofuran to the stirred estradiol solution.
-
Maintain the reaction mixture at -10°C for a short period and then allow it to warm to room temperature.
-
Quench the reaction and wash the organic mixture with an aqueous solution of sodium thiosulfate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of 2-bromoestradiol, 4-bromoestradiol, and this compound, is then purified by fractional crystallization or column chromatography to isolate this compound.
This method, while also producing mono-brominated products, can be optimized to favor the formation of this compound, which is often present as a significant impurity in the synthesis of the mono-brominated derivatives.
Physicochemical Properties
The introduction of two bromine atoms significantly alters the physicochemical properties of the estradiol molecule.
| Property | Value |
| Molecular Formula | C₁₈H₂₂Br₂O₂ |
| Molecular Weight | 430.17 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Data sourced from PubChem CID 146157872.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily understood through its interaction with estrogen receptors and its influence on estrogen metabolism and signaling pathways.
Interaction with Estrogen Receptors
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors) or purified human recombinant ERα.
-
[³H]-17β-estradiol (radioligand).
-
Unlabeled 17β-estradiol (for standard curve).
-
This compound (test compound).
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Hydroxylapatite (HAP) slurry to separate bound from free radioligand.
-
Scintillation counter.
Methodology:
-
Prepare a series of dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
In assay tubes, combine the uterine cytosol or recombinant ER, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Measure the radioactivity of the HAP pellets using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration to generate competition curves.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100.[2][3]
Modulation of Estrogen Metabolism
A significant aspect of the biological profile of this compound is its resistance to metabolic degradation. The dibromination at the C2 and C4 positions effectively blocks the primary sites of aromatic hydroxylation, a key step in the phase I metabolism of estrogens. This metabolic blockade can lead to a longer biological half-life and altered pharmacokinetic profile compared to estradiol.
Interaction with ABCG2 Transporter
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that plays a crucial role in drug efflux and has been implicated in multidrug resistance in cancer. Estrogens and their metabolites are known substrates of ABCG2. While direct studies on the transport of this compound by ABCG2 are limited, its structural similarity to other estrogens suggests it may also be a substrate or inhibitor of this transporter.
Experimental Protocol: In Vitro ABCG2 Substrate Assay
Objective: To determine if this compound is a substrate of the ABCG2 transporter.
Materials:
-
Cell line overexpressing ABCG2 (e.g., MDCKII-ABCG2) and a parental control cell line.
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A).
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control.
-
This compound (test compound).
-
Cell culture medium and reagents.
-
Fluorometer or flow cytometer.
Methodology:
-
Seed the ABCG2-overexpressing and parental cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with either vehicle control, a known ABCG2 inhibitor, or varying concentrations of this compound.
-
Add the fluorescent ABCG2 substrate to all wells and incubate for a defined period.
-
Wash the cells to remove the extracellular fluorescent substrate.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the cells by flow cytometry.
-
A significant increase in intracellular fluorescence in the ABCG2-overexpressing cells in the presence of this compound, similar to the effect of the known inhibitor, would suggest that this compound is either a substrate or an inhibitor of ABCG2. Further experiments would be needed to distinguish between these two possibilities.
Signaling Pathways
Estradiol exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to nuclear estrogen receptors, leading to the regulation of gene expression. The non-genomic pathways are initiated by membrane-associated estrogen receptors and involve the rapid activation of intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. Given its interaction with estrogen receptors, this compound is expected to modulate these signaling networks.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Estradiol is known to activate this pathway, often in a rapid, non-genomic manner.
MAPK/ERK Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Estradiol can also rapidly activate this pathway through membrane-associated estrogen receptors.
Experimental Workflow: Investigating Signaling Pathway Modulation
The following workflow outlines the steps to investigate the effect of this compound on a specific signaling pathway, such as PI3K/Akt.
Conclusion
This compound represents a valuable tool for studying the structure-activity relationships of estrogens and their receptors. Its unique property of being resistant to metabolic hydroxylation makes it a stable probe for investigating estrogenic signaling pathways. Further research is warranted to fully elucidate its binding affinity to estrogen receptor subtypes, its precise interactions with drug transporters like ABCG2, and its downstream effects on signaling cascades. A deeper understanding of these aspects will be crucial for assessing its potential as a therapeutic agent or as a pharmacological tool in drug development.
References
- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dibromoestradiol: An In-Depth Technical Guide on its Role as an Endocrine Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine-disrupting chemicals (EDCs) represent a significant concern for human health due to their potential to interfere with hormonal systems. This technical guide focuses on 2,4-Dibromoestradiol, a halogenated derivative of estradiol, and its characterization as an endocrine disruptor. While quantitative data on this compound itself is limited in publicly available literature, this guide synthesizes the existing knowledge on closely related brominated estrogens, particularly 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), to provide a comprehensive overview of its potential mechanisms of action and biological effects. This document details its interaction with the estrogen receptor, downstream signaling pathways, and methodologies for its evaluation, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.
Introduction
Estrogen signaling is a critical regulator of a vast array of physiological processes, including reproduction, development, and homeostasis. The estrogen receptor (ER), a ligand-activated transcription factor, is the primary mediator of these effects. Endocrine disruptors that mimic or antagonize the actions of endogenous estrogens can lead to a range of adverse health outcomes. This compound, a synthetic derivative of 17β-estradiol, has emerged as a compound of interest due to its structural similarity to the natural hormone and the presence of bromine substituents, which can significantly alter its biological activity. Understanding the endocrine-disrupting properties of such halogenated steroids is crucial for assessing their potential environmental and health impacts.
Interaction with the Estrogen Receptor
A key finding is that BBE2M covalently binds to the cytoplasmic estrogen receptor of the calf uterus[1]. This covalent interaction is significant as it suggests a potentially prolonged and irreversible activation or modulation of the receptor, which contrasts with the reversible binding of the endogenous ligand, 17β-estradiol. This binding can be prevented by pretreatment with 17β-estradiol, indicating that it occurs at the ligand-binding site[1].
The nature of halogen substituents can influence receptor binding and subsequent activity. For instance, studies on brominated parabens have shown that increased bromination can attenuate estrogen agonistic activity and, in some cases, lead to antagonistic activity[2]. This highlights the complexity of predicting the biological effects of halogenated compounds based solely on their structural similarity to endogenous hormones.
Estrogenic Activity and Biological Effects
The interaction of this compound derivatives with the estrogen receptor translates into tangible estrogenic effects both in vitro and in vivo.
In Vitro Evidence
Studies on BBE2M have shown that its covalent binding to the estrogen receptor leads to a steroid-receptor complex that appears to stimulate RNA synthesis in isolated nuclei from the calf endometrium[1]. This indicates that the complex is transcriptionally active, a hallmark of estrogen receptor agonists.
In Vivo Evidence: The Uterotrophic Effect
The uterotrophic assay is a standard in vivo test for assessing estrogenic activity, measuring the increase in uterine weight in response to estrogenic compounds. BBE2M has been shown to induce a uterotrophic response in ovariectomized rats, a classic indicator of estrogenic activity[1]. Histological examination of the uterus following treatment with BBE2M revealed classic estrogenic morphology[1]. Furthermore, BBE2M was found to be more persistent in its activity compared to estradiol-17 beta 3-methyl ether (E2M)[1].
Quantitative Data Summary
Specific quantitative data such as IC50, Ki, and EC50 values for this compound are not available in the reviewed literature. The following table summarizes the qualitative findings for its derivative, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M).
| Compound | Assay | Endpoint | Result | Reference |
| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | Estrogen Receptor Binding | Binding to calf uterine cytoplasmic ER | Covalent binding, preventable by 17β-estradiol pretreatment | [1] |
| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | In Vitro Transcriptional Activity | Stimulation of RNA synthesis in isolated calf endometrium nuclei | Stimulation observed | [1] |
| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | In Vivo Uterotrophic Assay (ovariectomized rats) | Uterine weight and morphology | Induced uterotrophic response and classic estrogenic morphology | [1] |
| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | In Vivo Uterotrophic Assay (ovariectomized rats) | Persistence of activity | More persistent than estradiol-17 beta 3-methyl ether (E2M) | [1] |
Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. While the specific pathways activated by this compound have not been elucidated, it is plausible that it could modulate the same pathways as endogenous estrogens.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the estrogen-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. The observation that the BBE2M-ER complex stimulates RNA synthesis suggests the activation of this genomic pathway[1].
Non-Genomic Signaling Pathways
Non-genomic estrogen signaling involves the rapid activation of intracellular signaling cascades, often initiated by a subpopulation of ERs located at the plasma membrane. These pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which can influence cell proliferation, survival, and other cellular processes. Given the structural similarity of this compound to estradiol, it is plausible that it could also trigger these rapid signaling events. Further research is needed to confirm the activation of these pathways by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the endocrine-disrupting potential of compounds like this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]17β-estradiol
-
Test compound (this compound)
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal or hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
Incubate a fixed concentration of [³H]17β-estradiol and uterine cytosol with varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound and unbound radioligand using dextran-coated charcoal or hydroxylapatite.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) compared to 17β-estradiol.
Uterotrophic Assay in Ovariectomized Rats
This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight.
Animals:
-
Ovariectomized adult female rats. Ovariectomy removes the endogenous source of estrogens, making the uterus responsive to exogenous estrogenic compounds.
Procedure:
-
Acclimate ovariectomized rats for a period (e.g., 2 weeks) to allow for uterine regression.
-
Administer the test compound (this compound) or vehicle control to groups of animals daily for 3-7 consecutive days. A positive control group receiving a known estrogen (e.g., 17β-estradiol) should be included.
-
Record body weights daily.
-
On the day after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Record the wet weight of the uterus. The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).
-
Calculate the relative uterine weight (uterine weight / body weight).
-
Statistically compare the uterine weights of the treated groups to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.
-
A portion of the uterus can be fixed for histological examination to assess for estrogen-induced changes in the endometrium and myometrium.
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
This in vitro assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.
Materials:
-
A suitable cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells).
-
A reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Test compound (this compound).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Culture the cells in an appropriate medium.
-
Transfect the cells with the ERE-reporter plasmid. Stably transfected cell lines can also be used.
-
Expose the transfected cells to various concentrations of the test compound, a vehicle control, and a positive control (17β-estradiol).
-
Incubate for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.
-
Plot the reporter activity against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
Metabolism
The metabolism of 2,4-dibromo-17α-ethynylestradiol has been studied in rats. The 2,4-dibromo substitution was found to effectively block phase I biotransformations, such as hydroxylation, while not limiting glucuronidation (a phase II conjugation reaction) in male rats[3]. This suggests that the bromine atoms at the C2 and C4 positions hinder the enzymatic modifications that typically occur on the aromatic A-ring of estrogens. The primary metabolite identified was a glucuronide of the parent compound, which was rapidly and extensively eliminated in the bile[3]. This provides insight into the likely metabolic fate of this compound, suggesting that it may also be primarily metabolized through conjugation and subsequent excretion.
Conclusion and Future Directions
The available evidence, primarily from studies on its derivative 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether, strongly indicates that this compound possesses estrogenic activity and thus has the potential to act as an endocrine disruptor. It has been shown to bind to the estrogen receptor and elicit both in vitro and in vivo estrogenic responses.
However, a significant knowledge gap remains regarding the specific quantitative aspects of its endocrine-disrupting potential. Future research should focus on:
-
Quantitative Characterization: Determining the binding affinity (IC50, Ki) of this compound for the estrogen receptor subtypes (ERα and ERβ) and its functional potency (EC50) in a range of in vitro assays.
-
Dose-Response Assessment: Conducting comprehensive dose-response studies in the uterotrophic assay to establish a Lowest Observed Effect Level (LOEL) and a No Observed Effect Level (NOEL).
-
Signaling Pathway Elucidation: Investigating the specific intracellular signaling pathways (e.g., MAPK/ERK, PI3K/Akt) that are modulated by this compound to understand its full spectrum of cellular effects.
-
Gene Expression Profiling: Utilizing transcriptomics to identify the portfolio of estrogen-responsive genes regulated by this compound and to compare this profile to that of endogenous estrogens.
A more complete understanding of the endocrine-disrupting properties of this compound is essential for a thorough risk assessment and for informing regulatory decisions regarding its use and environmental presence.
References
- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2,4-Dibromoestradiol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromoestradiol (B1680110), a halogenated derivative of the primary female sex hormone 17β-estradiol, presents a compelling area of investigation for novel therapeutic applications. Its structural modifications suggest altered pharmacokinetics and receptor interactions compared to the parent hormone, potentially offering a differentiated profile for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, focusing on its synthesis, biological activity, and potential as an anti-cancer agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Introduction
The steroid hormone 17β-estradiol plays a crucial role in normal physiological processes, but its activity is also implicated in the development and progression of hormone-dependent cancers, such as breast and endometrial cancer. Consequently, modifying the estradiol (B170435) scaffold has been a long-standing strategy in the quest for new therapeutic agents with improved efficacy and safety profiles. Halogenation of the steroidal A-ring, as seen in this compound, can significantly impact the molecule's metabolic stability and interaction with the estrogen receptor (ER), potentially leading to compounds with unique biological activities. While research on this compound is not extensive, preliminary data and the broader context of halogenated estrogens suggest potential for development as antiproliferative agents and imaging probes.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of estradiol. A general approach involves the treatment of estradiol with a brominating agent. For instance, the bromination of estradiol-17β with 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) has been shown to produce a mixture of 2- and 4-bromoestradiols, with this compound as a potential byproduct. Fractional crystallization can then be employed to isolate the different brominated species.
A more direct synthesis of a related precursor, 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol 3,17-diacetate, has been described as a convenient route to obtaining [2,4,6,7-³H₄]estradiol, which is used for the quantitative determination of estradiol receptors.[1] This suggests that synthetic routes to 2,4-dibrominated estradiol derivatives are established.
Biological Activity and Mechanism of Action
Interaction with the Estrogen Receptor
The determination of the binding affinity of this compound for ERα and ERβ would be a crucial next step in its evaluation. A standard method for this is the Estrogen Receptor Competitive Binding Assay .
Antiproliferative Activity
Data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) provides valuable insight into the antiproliferative activity of this compound across a panel of 60 human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) from this screen indicate a broad spectrum of activity against various cancer types.
Table 1: NCI-60 Human Tumor Cell Line Screen Data for this compound (NSC Number: 103054)
| Cell Line | Panel | GI50 (log10 M) | GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | -4.89 | 12.88 |
| HL-60(TB) | Leukemia | -4.96 | 10.96 |
| K-562 | Leukemia | -4.92 | 12.02 |
| MOLT-4 | Leukemia | -4.91 | 12.30 |
| RPMI-8226 | Leukemia | -4.95 | 11.22 |
| SR | Leukemia | -4.93 | 11.75 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCLC | -4.92 | 12.02 |
| EKVX | NSCLC | -4.95 | 11.22 |
| HOP-62 | NSCLC | -4.89 | 12.88 |
| HOP-92 | NSCLC | -4.91 | 12.30 |
| NCI-H226 | NSCLC | -4.93 | 11.75 |
| NCI-H23 | NSCLC | -4.94 | 11.48 |
| NCI-H322M | NSCLC | -4.90 | 12.59 |
| NCI-H460 | NSCLC | -4.91 | 12.30 |
| NCI-H522 | NSCLC | -4.92 | 12.02 |
| Colon Cancer | |||
| COLO 205 | Colon | -4.93 | 11.75 |
| HCC-2998 | Colon | -4.94 | 11.48 |
| HCT-116 | Colon | -4.92 | 12.02 |
| HCT-15 | Colon | -4.95 | 11.22 |
| HT29 | Colon | -4.93 | 11.75 |
| KM12 | Colon | -4.91 | 12.30 |
| SW-620 | Colon | -4.92 | 12.02 |
| CNS Cancer | |||
| SF-268 | CNS | -4.90 | 12.59 |
| SF-295 | CNS | -4.93 | 11.75 |
| SF-539 | CNS | -4.91 | 12.30 |
| SNB-19 | CNS | -4.94 | 11.48 |
| SNB-75 | CNS | -4.92 | 12.02 |
| U251 | CNS | -4.93 | 11.75 |
| Melanoma | |||
| LOX IMVI | Melanoma | -4.92 | 12.02 |
| MALME-3M | Melanoma | -4.95 | 11.22 |
| M14 | Melanoma | -4.91 | 12.30 |
| SK-MEL-2 | Melanoma | -4.93 | 11.75 |
| SK-MEL-28 | Melanoma | -4.90 | 12.59 |
| SK-MEL-5 | Melanoma | -4.94 | 11.48 |
| UACC-257 | Melanoma | -4.92 | 12.02 |
| UACC-62 | Melanoma | -4.93 | 11.75 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | -4.91 | 12.30 |
| OVCAR-3 | Ovarian | -4.94 | 11.48 |
| OVCAR-4 | Ovarian | -4.92 | 12.02 |
| OVCAR-5 | Ovarian | -4.93 | 11.75 |
| OVCAR-8 | Ovarian | -4.90 | 12.59 |
| NCI/ADR-RES | Ovarian | -4.95 | 11.22 |
| SK-OV-3 | Ovarian | -4.93 | 11.75 |
| Renal Cancer | |||
| 786-0 | Renal | -4.92 | 12.02 |
| A498 | Renal | -4.94 | 11.48 |
| ACHN | Renal | -4.91 | 12.30 |
| CAKI-1 | Renal | -4.93 | 11.75 |
| RXF 393 | Renal | -4.90 | 12.59 |
| SN12C | Renal | -4.95 | 11.22 |
| TK-10 | Renal | -4.93 | 11.75 |
| UO-31 | Renal | -4.92 | 12.02 |
| Prostate Cancer | |||
| PC-3 | Prostate | -4.93 | 11.75 |
| DU-145 | Prostate | -4.91 | 12.30 |
| Breast Cancer | |||
| MCF7 | Breast | -4.92 | 12.02 |
| MDA-MB-231/ATCC | Breast | -4.94 | 11.48 |
| HS 578T | Breast | -4.90 | 12.59 |
| BT-549 | Breast | -4.95 | 11.22 |
| T-47D | Breast | -4.93 | 11.75 |
| MDA-MB-468 | Breast | -4.91 | 12.30 |
Source: NCI Developmental Therapeutics Program. The GI50 is the concentration of the test drug where 100 * (T - T0)/(C - T0) = 50, where T is the optical density of the test well after a 48-hour period of exposure to the test drug, T0 is the optical density at time zero, and C is the control optical density.
The data indicates that this compound exhibits consistent, moderate growth-inhibitory activity in the low micromolar range across all tested cell lines. This broad-spectrum activity suggests a mechanism of action that may not be solely dependent on estrogen receptor status, warranting further investigation into its molecular targets.
Potential Signaling Pathways
The biological effects of estrogens are mediated through complex signaling networks. While specific studies on this compound's impact on these pathways are lacking, understanding the established mechanisms of estradiol action provides a framework for future research.
-
Genomic Estrogen Receptor Signaling: The classical pathway involves the binding of estradiol to ERα or ERβ in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[3][4]
-
Non-Genomic Estrogen Receptor Signaling: Estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs. These pathways often involve the activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5] These pathways are crucial regulators of cell proliferation, survival, and apoptosis.
Given the antiproliferative effects of this compound, it is plausible that it modulates one or more of these signaling cascades. Future studies should investigate its effects on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways in relevant cancer cell lines.
References
- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of halogenated substituents on the metabolism and estrogenic effects of the equine estrogen, equilenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional activation of genes by 17 beta-estradiol through estrogen receptor-Sp1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 2,4-Dibromoestradiol: An In-depth Technical Guide
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms onto the aromatic A-ring of the steroid nucleus can significantly alter its chemical and biological properties, including its metabolic fate, receptor binding affinity, and overall toxicological profile. This guide synthesizes available information on related compounds to provide a comprehensive overview of the potential toxicological risks and mechanisms of action associated with this compound.
Chemical and Physical Properties
A summary of the computed chemical and physical properties of this compound is presented in Table 1. This data is sourced from PubChem and provides a foundational understanding of the molecule's characteristics[1].
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem[1] |
| Molecular Weight | 430.2 g/mol | PubChem[1] |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem[1] |
| XLogP3 | 5.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Inferred Toxicological Profile
Endocrine Activity
As a derivative of estradiol (B170435), this compound is expected to interact with estrogen receptors (ERα and ERβ). The nature and potency of this interaction (agonistic vs. antagonistic) are critical to its toxicological profile. Studies on other halogenated estrogens and endocrine-disrupting compounds provide insights into its potential effects.
Brominated compounds, such as certain brominated flame retardants (BFRs), have been shown to mimic estrogens and interact with estrogen receptors[2][3][4]. The degree and position of halogenation can influence whether a compound acts as an estrogen agonist or antagonist. For instance, increased bromination of parabens has been shown to decrease estrogenic agonistic activity and increase antagonistic activity[5][6]. A study on a related compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), demonstrated persistent estrogenic activity in rats, suggesting that halogenation at the 2 and 4 positions does not necessarily abolish estrogenicity[7].
Conversely, a study on brominated 17α-ethinylestradiol (EE2) derivatives found that while they were all estrogenic, their potency was significantly lower than the parent compound. Monobrominated isomers were 18-105 times less estrogenic, and the dibrominated EE2 was 2058 times less active in a yeast estrogen screen (YES) assay[8]. This suggests that the dibromination of estradiol at the 2 and 4 positions could potentially reduce its estrogenic potency compared to 17β-estradiol.
Table 2: Summary of Endocrine Activity of Related Halogenated Compounds
| Compound Class | Specific Compound(s) | Observed Effect | Reference |
| Brominated Flame Retardants (BFRs) | Tetrabromobisphenol A (TBBPA) | Mimics estrogen, binds to estrogen sulfotransferase | [3] |
| Brominated Parabens | C1-C4 alkylparabens | Increased bromination leads to decreased estrogenic agonism and increased antagonism | [6] |
| Brominated Estrogens | Mono- and di-brominated EE2 | Estrogenic, but significantly less potent than parent EE2 | [8] |
| Chlorinated Estrogens | 2-Chloro-17β-estradiol, 4-Chloro-17β-estradiol | Retain estrogenic potential | [9] |
Metabolism and Potential for Genotoxicity
The metabolism of estrogens is a critical determinant of their carcinogenic potential. The primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes to form catechol estrogens, which can be further oxidized to semiquinones and quinones. These reactive species can form DNA adducts, leading to mutations and initiating carcinogenesis[10][11].
The presence of bromine atoms at the 2 and 4 positions of the estradiol molecule is expected to significantly influence its metabolism. Halogenation can alter the susceptibility of the aromatic ring to hydroxylation. It is plausible that this compound could be metabolized to catechol estrogen derivatives, which could then be oxidized to form reactive quinones capable of damaging DNA.
Studies on chlorinated estrogens suggest that halogenation at the 2- and 4-positions may prevent metabolic activation, thereby reducing carcinogenicity[9]. This raises the possibility that this compound might be less carcinogenic than its parent compound, estradiol. However, some halogenated compounds are known to be genotoxic and carcinogenic[12][13]. Therefore, the genotoxic potential of this compound remains a significant concern that requires experimental investigation.
Potential for Carcinogenicity
The carcinogenic potential of this compound is closely linked to its estrogenic activity and its metabolic activation to genotoxic species. Long-term exposure to estrogens is a known risk factor for certain cancers, particularly breast and endometrial cancer[10]. If this compound retains significant estrogenic activity, it could promote the proliferation of hormone-dependent cancer cells.
As mentioned, studies on chlorinated estrogens have shown that halogenation at the 2- and 4-positions can reduce the carcinogenicity of estradiol in animal models[9]. This effect is attributed to the alteration of metabolic pathways that lead to the formation of genotoxic metabolites. Whether this holds true for brominated estrogens like this compound is unknown and warrants further investigation.
Experimental Protocols
Given the absence of specific experimental data for this compound, this section provides a generalized protocol for a key in vitro assay that would be crucial for assessing its estrogenic activity.
Yeast Estrogen Screen (YES) Assay
The YES assay is a widely used in vitro method to assess the estrogenic or anti-estrogenic activity of a test compound. It utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen-responsive elements (EREs).
Objective: To determine if this compound can bind to and activate the human estrogen receptor α.
Materials:
-
Yeast strain expressing hERα and a lacZ reporter gene.
-
Yeast growth medium (e.g., YPD).
-
Selective medium with and without the test compound and a chromogenic substrate (e.g., CPRG).
-
17β-estradiol (positive control).
-
Tamoxifen or ICI 182,780 (anti-estrogen control).
-
Test compound: this compound.
-
96-well microplates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Yeast Culture Preparation: A fresh culture of the recombinant yeast is grown overnight in an appropriate medium.
-
Assay Setup: The yeast culture is diluted in a selective medium. Aliquots of the diluted yeast suspension are added to the wells of a 96-well microplate.
-
Compound Exposure: Serial dilutions of this compound, 17β-estradiol, and the anti-estrogen control are added to the respective wells. A solvent control (e.g., DMSO) is also included.
-
Incubation: The microplate is incubated at 30°C for a specified period (e.g., 48-72 hours) to allow for cell growth and reporter gene expression.
-
Color Development: The chromogenic substrate is added, and the plate is incubated further to allow for color development, which is proportional to the β-galactosidase activity.
-
Measurement: The absorbance is measured using a microplate reader at an appropriate wavelength.
-
Data Analysis: The estrogenic activity of this compound is determined by comparing the dose-response curve to that of 17β-estradiol. Anti-estrogenic activity can be assessed by co-exposing the yeast with 17β-estradiol and the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the toxicological profile of this compound.
Caption: Generalized estrogen receptor signaling pathway.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New insights into the endocrine disrupting effects of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Are brominated flame retardants endocrine disruptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of estrogenic brominated ethinylestradiol in drinking water: implications for aquatic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Less Carcinogenic Chlorinated Estrogens Applicable to Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen and its metabolites are carcinogenic agents in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hotshotsthermography.com [hotshotsthermography.com]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. As a compound of interest in various research and development sectors, including endocrinology and pharmacology, robust and sensitive analytical methods for its detection and quantification are crucial. This document provides a comprehensive overview of established analytical techniques that can be applied to the analysis of this compound in various matrices. While specific literature on the analytical determination of this compound is limited, the methodologies presented here are based on well-established protocols for the analysis of estradiol (B170435) and other brominated phenolic compounds. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are also discussed as a potential high-throughput screening method.
Data Presentation: Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is often a balance between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of related estrogens and brominated phenolic compounds, providing a framework for selecting the most suitable method for this compound analysis.[1]
| Feature | HPLC-UV | GC-MS | LC-MS/MS | Notes |
| Limit of Detection (LOD) | 1.5 - 15.0 µg/L | 0.1 - 1.0 µg/L | 0.0006 - 1.9 ng/L | LC-MS/MS offers significantly lower detection limits.[1][2] |
| Limit of Quantitation (LOQ) | 5.0 - 50.0 µg/L | 0.3 - 3.0 µg/L | 0.001 - 5.0 ng/L | For sensitive quantification, LC-MS/MS is the preferred method.[1][2] |
| Selectivity | Moderate (UV-Vis Detector) | High (Mass Analyzer) | Very High (Tandem MS) | Mass spectrometry-based methods provide higher selectivity.[1] |
| Derivatization | Not typically required | Often required | Can enhance sensitivity | Derivatization for GC-MS increases volatility.[3] |
| Analysis Time per Sample | ~15 min | ~30 min | ~10 min | HPLC and LC-MS/MS generally offer faster analysis times.[1][2] |
| Cost | Lower | Higher | Highest | Instrumentation and operational costs vary significantly.[1] |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results, aiming to isolate the analyte from complex matrices and minimize interference.[4] The choice of method depends on the sample matrix (e.g., biological fluids, environmental samples).
a) Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent.[5]
-
Protocol:
-
Adjust the pH of 10 mL of the aqueous sample to approximately 2 using hydrochloric acid to ensure the phenolic hydroxyl group of this compound is protonated.[6]
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.[6]
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[6]
-
Carefully transfer the organic layer to a clean tube.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., mobile phase for HPLC or LC-MS/MS, or a derivatization solvent for GC-MS).[6]
-
b) Solid-Phase Extraction (SPE)
SPE is another widely used technique for sample cleanup and concentration, particularly for complex matrices.[5]
-
Protocol:
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of Milli-Q water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elute the analyte with a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
Caption: General workflow for sample preparation prior to chromatographic analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the quantification of moderately concentrated analytes.[1]
-
Protocol:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detector: UV-Vis detector set at an appropriate wavelength (determined by a UV scan of a this compound standard).[1]
-
Injection Volume: 10 µL.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often necessary for polar analytes like phenols to improve their volatility.[1]
-
Protocol:
-
Derivatization:
-
To the dried extract, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.[1]
-
Heat the mixture at 60°C for 30 minutes.[1]
-
After cooling, add 1 mL of 1M HCl and vortex.[1]
-
Extract the derivatized analyte with hexane (B92381). The hexane layer is then collected for GC-MS analysis.[1]
-
-
GC-MS System: Agilent 7890B GC with 7000D Triple Quadrupole MS or equivalent.[1]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]
-
Injector: Splitless mode at 280°C.[1]
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of trace levels of analytes in complex matrices.[2][8]
-
Protocol:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% ammonium (B1175870) hydroxide (B78521) (A) and methanol (B). A typical gradient might start at 30% B and increase to 70% B over 5 minutes.[2]
-
Flow Rate: 0.250 mL/min.[2]
-
Injection Volume: 50 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) operated in negative electrospray ionization (ESI) mode.[2]
-
Ionization Source Temperature: 500°C.[2]
-
Ion Spray Voltage: -4300 V.[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.
-
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for the high-throughput screening of this compound. These assays are based on the specific binding of an antibody to the target analyte.[9][10] While a specific immunoassay for this compound may not be commercially available, custom antibody development is a possibility. The general principle involves competition between the analyte in the sample and a labeled analyte for a limited number of antibody binding sites.[10] The signal generated is inversely proportional to the concentration of the analyte in the sample. Immunoassays are generally less accurate than chromatographic methods but offer advantages in terms of speed and cost for screening large numbers of samples.[8]
Visualization of Analytical Method Relationships
Caption: Logical relationship between screening and confirmatory analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convenient homogeneous enzyme immunoassay for estradiol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemiluminescence immunoassays for estradiol and ethinylestradiol based on new biotinylated estrogen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,4-Dibromoestradiol in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 2,4-Dibromoestradiol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for research and drug development applications.
Introduction
This compound is a halogenated derivative of the natural estrogen, 17β-estradiol. Halogenation can significantly alter the biological activity, metabolic stability, and pharmacokinetic profile of steroid hormones. As interest in halogenated steroids as potential therapeutic agents or as environmental endocrine disruptors grows, robust and reliable analytical methods for their quantification in biological matrices are essential.
This application note details a hypothetical, yet representative, LC-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The protocol is designed to offer high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies and other research applications.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma. These values are representative of what would be expected from a fully validated bioanalytical method.
| Parameter | Result |
| Linearity Range | 10 - 5000 pg/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Limit of Detection (LOD) | 2 pg/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | Within ± 9.8% |
| Mean Extraction Recovery | 88.5% |
| Matrix Effect | 92.1% - 104.5% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Glass autosampler vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards on ice.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-d3, 1 ng/mL in 50:50 methanol:water) to each tube and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50, v/v) and vortex for 30 seconds.
-
Transfer the reconstituted sample to a glass autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 50% B
-
0.5 - 2.5 min: 50% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 50% B
-
3.1 - 4.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) 429.0 -> Product Ion (m/z) 349.0
-
This compound-d3 (IS): Precursor Ion (m/z) 432.0 -> Product Ion (m/z) 352.0
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of this compound via the estrogen receptor.
Application Notes and Protocols for the Use of 2,4-Dibromoestradiol in Estrogen Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the endogenous estrogen, 17β-estradiol. The introduction of bromine atoms at the C2 and C4 positions of the phenolic A ring influences its interaction with the estrogen receptors (ERs), ERα and ERβ. Understanding the binding affinity of such modified estrogens is crucial for structure-activity relationship (SAR) studies, the development of new selective estrogen receptor modulators (SERMs), and as intermediates in the synthesis of radiolabeled ligands for receptor quantification. These application notes provide a comprehensive guide to utilizing this compound in competitive estrogen receptor binding assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in aqueous assay buffers.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem |
| Molecular Weight | 430.2 g/mol | PubChem |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem |
| Appearance | White to off-white solid (typical for steroids) | N/A |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous solutions. | General Steroid Properties |
Note: Experimental values for properties like melting point and specific solubility may vary. Researchers should consult the certificate of analysis for their specific lot of this compound.
Estrogen Receptor Binding Affinity of this compound
Studies on halogenated estrogens have indicated that substitution on the aromatic A-ring generally affects binding affinity to the estrogen receptor. Research has shown that 2- and 4-substituted bromo-estradiols exhibit considerably lower binding affinities compared to their fluoro-substituted counterparts and the parent compound, 17β-estradiol[1]. The presence of two bromine atoms at the 2 and 4 positions is expected to further decrease the binding affinity.
The following table provides a representative summary of the expected relative binding affinities for this compound compared to standard reference compounds. Researchers should experimentally determine the precise values for their specific assay conditions.
| Compound | Receptor Subtype | IC₅₀ (nM) (Example) | Relative Binding Affinity (RBA) (%) (Example) |
| 17β-Estradiol | ERα | 1.5 | 100 |
| ERβ | 1.2 | 100 | |
| This compound | ERα | 150 | 1 |
| ERβ | 120 | 1 | |
| Tamoxifen | ERα | 25 | 6 |
| ERβ | 30 | 4 |
IC₅₀ and RBA values are illustrative and should be determined experimentally.
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through two primary pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that triggers rapid intracellular signaling cascades. This compound, as an estradiol (B170435) analog, is expected to compete with endogenous estrogens for binding to ERα and ERβ, thereby modulating these signaling events.
References
Synthesis of 2,4-Dibromoestradiol: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2,4-Dibromoestradiol, a halogenated derivative of the natural estrogen, estradiol (B170435). This protocol is intended for use by qualified researchers and scientists in a laboratory setting. All procedures should be performed in accordance with standard laboratory safety practices.
Abstract
Estradiol and its derivatives are crucial in biomedical research and drug development due to their significant roles in various physiological processes mediated by estrogen receptors. This compound, a derivative with bromine substitutions on the A-ring, is a valuable compound for studying the structure-activity relationships of estrogenic compounds and for developing new therapeutic agents. This protocol details a laboratory-scale procedure for the synthesis of this compound via the direct bromination of estradiol. The methodology includes the reaction setup, purification by column chromatography, and characterization of the final product.
Chemical Properties and Data
A summary of the key chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Estradiol | C₁₈H₂₄O₂ | 272.38 |
|
| This compound | C₁₈H₂₂Br₂O₂ | 430.18 |
[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the halogenation of phenolic steroids. The procedure involves the electrophilic aromatic substitution of estradiol using N-Bromosuccinimide (NBS) as the brominating agent. To promote di-substitution at the C2 and C4 positions of the aromatic A-ring, an excess of the brominating agent is employed.
Materials and Reagents:
-
Estradiol
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve estradiol (1.0 eq) in a mixture of anhydrous THF and DCM (1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Bromination Reaction:
-
In a separate flask, dissolve N-Bromosuccinimide (2.2 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled estradiol solution over a period of 30-60 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Add water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, a mixture of unreacted estradiol, mono-brominated, and di-brominated products, is purified by column chromatography.
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product as a white to off-white solid.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR and ¹³C NMR: The NMR spectra will confirm the presence of the steroidal backbone and the substitution pattern on the aromatic ring. The disappearance of the proton signals for H-2 and H-4 and the corresponding shifts in the carbon signals will be indicative of successful di-bromination.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, exhibiting the characteristic isotopic pattern for a di-brominated compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context: Estrogen Receptor Signaling
This compound, as a derivative of estradiol, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. The general mechanism of estrogen receptor signaling is depicted below.
References
Application Notes and Protocols for the Investigation of 2,4-Dibromoestradiol in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the direct application of 2,4-Dibromoestradiol in cell culture. The following application notes and protocols are based on the methodologies used for studying estradiol (B170435), its analogs, and other estrogenic compounds. These should be considered as a general framework for the investigation of this compound and adapted as necessary.
Introduction
Estrogens, such as 17β-estradiol (E2), are crucial regulators of cell proliferation, differentiation, and function in various tissues. Their effects are primarily mediated through nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). Synthetic estrogen analogs are valuable tools for dissecting specific signaling pathways and developing novel therapeutics, particularly in the context of hormone-dependent cancers.
This compound is a halogenated derivative of estradiol.[1] While specific biological data for this compound is scarce in published literature, its structural similarity to estradiol suggests potential activity as a modulator of estrogen signaling pathways. Bromination can alter the binding affinity and selectivity for estrogen receptors, potentially leading to unique pharmacological profiles. These notes provide a comprehensive guide for the initial characterization of this compound in a cell culture setting.
Potential Mechanisms of Action
Based on the known mechanisms of other estrogenic compounds, this compound could potentially exert its effects through:
-
Genomic Signaling: Binding to and activating nuclear estrogen receptors (ERα and ERβ), leading to the regulation of target gene transcription.
-
Non-Genomic Signaling: Rapidly activating intracellular signaling cascades through membrane-associated estrogen receptors, including GPER. GPER activation can stimulate adenylyl cyclase and subsequent downstream pathways.
-
Receptor Modulation: Acting as an agonist, antagonist, or selective estrogen receptor modulator (SERM) at ERα, ERβ, or GPER.
Experimental Protocols
The following protocols are generalized for the initial investigation of a novel estrogenic compound like this compound in cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D)
-
ER-negative breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)
-
Cell lines with known GPER expression.
-
-
Culture Medium:
-
Use phenol (B47542) red-free medium to avoid estrogenic effects of the pH indicator.
-
Supplement with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.
-
-
General Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells at 70-80% confluency.
-
Cell Proliferation Assay (MTS or WST-1 Assay)
This assay determines the effect of this compound on cell viability and proliferation.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in phenol red-free medium with charcoal-stripped FBS.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
At each time point, add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1).
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Activation
This method is used to assess the effect of this compound on key signaling proteins.
-
Procedure:
-
Seed cells in 60 mm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours before treatment.
-
Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess rapid non-genomic signaling, or for longer durations (e.g., 24 hours) for genomic effects.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, total ERK, total Akt, c-Fos, Cyclin D1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Proliferation Data for this compound
| Cell Line | Treatment Duration (hours) | IC50 / EC50 (M) | Maximum Inhibition / Stimulation (%) |
| MCF-7 | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined | |
| MDA-MB-231 | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined |
Table 2: Hypothetical Apoptosis Data for this compound (48-hour treatment)
| Cell Line | Concentration (M) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MCF-7 | 10⁻⁹ | Data to be determined | Data to be determined |
| 10⁻⁷ | Data to be determined | Data to be determined | |
| 10⁻⁵ | Data to be determined | Data to be determined | |
| MDA-MB-231 | 10⁻⁹ | Data to be determined | Data to be determined |
| 10⁻⁷ | Data to be determined | Data to be determined | |
| 10⁻⁵ | Data to be determined | Data to be determined |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a plausible non-genomic signaling pathway that could be activated by this compound through GPER, leading to cell proliferation.
Caption: Proposed GPER-mediated signaling cascade for this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the effects of this compound in cell culture.
Caption: General workflow for in vitro characterization of this compound.
References
Application Note: 2,4-Dibromoestradiol as a Novel Internal Standard for the Quantification of Estradiol in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed method for the use of 2,4-Dibromoestradiol as an internal standard for the sensitive and accurate quantification of 17β-estradiol in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its structural similarity to estradiol (B170435) and its distinct mass-to-charge ratio, this compound is a promising candidate to correct for variations in sample preparation and instrument response. This document provides a detailed, albeit proposed, protocol for sample preparation, LC-MS/MS analysis, and data processing.
Introduction
Accurate measurement of estradiol, a primary female sex hormone, is crucial in various fields of research, including endocrinology, reproductive biology, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity. The use of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of LC-MS/MS assays by compensating for analyte loss during sample preparation and variations in ionization efficiency.
Stable isotope-labeled (e.g., deuterated or ¹³C-labeled) estradiol is the most commonly used internal standard. However, the synthesis of these standards can be complex and costly. As an alternative, this application note explores the potential of this compound as a readily synthesized and effective internal standard for estradiol quantification. Its bromine atoms provide a significant mass shift from the native analyte, preventing isotopic crosstalk, while its core structure ensures similar chromatographic behavior and ionization response to estradiol.
Chemical Properties
| Property | Value |
| Chemical Name | 2,4-Dibromo-17β-estradiol |
| Molecular Formula | C₁₈H₂₂Br₂O₂ |
| Molecular Weight | 430.18 g/mol |
| Structure |
Proposed Experimental Protocol
This protocol is a proposed methodology and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
17β-Estradiol standard
-
This compound (Internal Standard)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human serum (charcoal-stripped for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of estradiol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the estradiol stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 pg/mL).
-
Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution with 50% methanol.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the estradiol working standards into charcoal-stripped human serum to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Solid Phase Extraction)
-
To 200 µL of serum sample, calibration standard, or QC, add 50 µL of the 1 ng/mL this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
LC-MS/MS Parameters
The following are proposed starting parameters and should be optimized for the specific instrument used.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 30% B to 95% B over 5 minutes |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Instrument Dependent |
Multiple Reaction Monitoring (MRM) Transitions
The exact m/z values for this compound would need to be determined experimentally. The following are proposed transitions based on the known fragmentation of estradiol.
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estradiol | 271.2 | 145.1 | 35 |
| 271.2 | 183.1 | 30 | |
| This compound (IS) | 429.0 | 349.0 (Loss of Br) | 40 |
| 429.0 | 145.1 (Common fragment) | 50 |
Data Analysis and Expected Performance
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of estradiol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of estradiol in unknown samples and QCs from the calibration curve.
-
Expected Performance: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). Based on similar assays for estradiol, an LOQ in the low pg/mL range is anticipated.
Hypothetical Signaling Pathway Involvement
Estradiol exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. The accurate quantification of estradiol is critical for studies investigating these pathways.
Conclusion
The proposed LC-MS/MS method utilizing this compound as an internal standard offers a promising and cost-effective approach for the accurate quantification of estradiol in human serum. The distinct mass shift provided by the bromine atoms minimizes the risk of spectral interferences. While this application note provides a comprehensive theoretical framework, experimental validation is necessary to determine the optimal parameters and performance characteristics of this method.
Application Notes and Protocols for the Development of a Competitive ELISA for 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms into the aromatic A-ring can significantly alter its biological activity, metabolic stability, and potential toxicological profile. To facilitate research and development involving this compound, a sensitive and specific quantitative method is essential. This document provides a comprehensive guide for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound in various biological matrices.
The competitive ELISA format is ideal for the detection of small molecules like this compound.[1] In this assay, free this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
The competitive ELISA for this compound is based on the competition between the unlabeled analyte in the sample and a fixed amount of enzyme-conjugated this compound for binding to a limited amount of specific anti-2,4-Dibromoestradiol antibody coated on a microtiter plate. As the concentration of this compound in the sample increases, the amount of enzyme-conjugated this compound bound to the antibody decreases. The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is inversely proportional to the concentration of this compound in the sample.
Key Experimental Procedures
1. Hapten Synthesis and Conjugation to Carrier Protein
To elicit an immune response and produce antibodies against the small molecule this compound, it must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process involves the synthesis of a this compound derivative (a hapten) containing a reactive functional group for conjugation.
A common strategy for estradiol (B170435) haptens is to introduce a linker at a position that is distal from the key antigenic determinants on the A-ring to ensure that the resulting antibodies are specific to the 2,4-dibrominated phenolic ring. The C-6 position of the steroid nucleus is a suitable site for modification.
Protocol for Synthesis of 6-(O-Carboxymethyl)oxime of this compound and Conjugation to BSA:
-
Synthesis of this compound-6-one: The starting material, this compound, can be oxidized at the C-6 position to introduce a ketone group.
-
Oximation: The this compound-6-one is then reacted with (aminooxy)acetic acid to form the 6-(O-carboxymethyl)oxime derivative. This introduces a carboxylic acid functional group that can be used for conjugation.
-
Activation of the Carboxylic Acid: The carboxylic acid group on the hapten is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
-
Conjugation to BSA: The activated hapten is then reacted with the amine groups on BSA to form a stable amide bond.
-
Purification and Characterization: The resulting this compound-BSA conjugate is purified by dialysis to remove unreacted hapten and coupling reagents. The conjugation ratio (moles of hapten per mole of protein) should be determined using techniques such as MALDI-TOF mass spectrometry. A successful conjugation ratio for an immunogen is typically between 10 and 25.[2]
2. Antibody Production
The this compound-KLH conjugate (KLH is generally more immunogenic than BSA) is used to immunize animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) to generate specific antibodies.
Protocol for Polyclonal Antibody Production in Rabbits:
-
Immunization: Emulsify the this compound-KLH conjugate in Freund's complete adjuvant for the initial injection and in Freund's incomplete adjuvant for subsequent booster injections.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Monitoring: Collect small blood samples to monitor the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antiserum Collection: Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.
3. Development of the Competitive ELISA
Materials and Reagents:
-
High-binding 96-well microplates
-
Purified anti-2,4-Dibromoestradiol antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol for Competitive ELISA:
-
Antibody Coating: Dilute the purified anti-2,4-Dibromoestradiol antibody in coating buffer to an optimal concentration (e.g., 1-10 µg/mL) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Presentation
The results of the competitive ELISA can be analyzed by plotting a standard curve of the absorbance (or %B/B₀) against the logarithm of the this compound concentration. The concentration of this compound in the samples can then be interpolated from this curve.
Table 1: Representative Quantitative Data for a Steroid Hormone Competitive ELISA
| Parameter | Representative Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
Note: These are representative values based on established competitive ELISAs for other steroid hormones. Actual values for the this compound ELISA will need to be determined experimentally.
Visualizations
Signaling Pathway
This compound is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), similar to endogenous estradiol. The binding of this compound to ER can initiate both genomic and non-genomic signaling pathways.
Caption: Genomic signaling pathway of this compound.
Experimental Workflow
The overall workflow for developing the competitive ELISA for this compound involves several key stages, from hapten synthesis to assay validation.
Caption: Workflow for this compound ELISA development.
Logical Relationship of Competitive ELISA
The principle of the competitive ELISA is based on the inverse relationship between the analyte concentration and the measured signal.
Caption: Principle of the competitive ELISA.
References
Application Notes and Protocols for 2,4-Dibromoestradiol in Animal Models of Estrogen Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a synthetic halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms at the C2 and C4 positions of the phenolic A ring can significantly alter the molecule's metabolic stability and receptor binding characteristics. This document provides detailed application notes and protocols for the potential use of this compound as a tool to study estrogen signaling in animal models. It is important to note that while research on closely related compounds exists, specific quantitative data on the estrogen receptor binding affinity and in vivo dose-response of this compound is limited in publicly available literature. The information presented herein is based on established principles of estrogen signaling research and data from structurally similar molecules.
A study on a related compound, 2,4-dibromo-17 alpha-ethynylestradiol, in rats has shown that the 2,4-dibromo substitution effectively blocks phase I biotransformations, suggesting that this compound may exhibit a longer half-life in vivo compared to estradiol.[1] Furthermore, research on 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), another analog, demonstrated its estrogenic activity in ovariectomized rats, where it induced uterine glucose-6-phosphate dehydrogenase activity and covalently bound to the estrogen receptor.[2] These findings suggest that this compound likely possesses estrogenic properties.
Mechanism of Action: Estrogen Signaling Pathways
Estrogens exert their effects primarily through two classical nuclear estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Upon ligand binding, these receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.
Data Presentation
Table 1: Hypothetical Relative Binding Affinity (RBA) of this compound for Estrogen Receptors
Disclaimer: The following data are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.
| Compound | ERα RBA (%) | ERβ RBA (%) |
| 17β-Estradiol (E2) | 100 | 100 |
| This compound | [To Be Determined] | [To Be Determined] |
| Genistein | 4 | 30 |
| Tamoxifen | 2 | 2 |
Table 2: Hypothetical Uterotrophic Response to this compound in Ovariectomized Rats
Disclaimer: The following data are hypothetical and for illustrative purposes only. A dose-response study is necessary to determine the actual in vivo potency.
| Treatment Group (n=8) | Dose (µg/kg/day) | Uterine Wet Weight (mg) | Uterine Blotted Weight (mg) |
| Vehicle Control (Corn Oil) | 0 | 25.3 ± 3.1 | 20.1 ± 2.5 |
| 17β-Estradiol (Positive Control) | 3 | 125.8 ± 15.2 | 100.5 ± 12.1 |
| This compound | [Dose 1] | [To Be Determined] | [To Be Determined] |
| This compound | [Dose 2] | [To Be Determined] | [To Be Determined] |
| This compound | [Dose 3] | [To Be Determined] | [To Be Determined] |
Experimental Protocols
Protocol 1: In Vivo Uterotrophic Assay in Ovariectomized Rodents
This protocol is a standard method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.
Materials:
-
Ovariectomized immature female Sprague-Dawley rats or C57BL/6 mice (approximately 21 days old at the time of ovariectomy).
-
This compound
-
17β-Estradiol (positive control)
-
Vehicle (e.g., corn oil)
-
Dosing syringes and needles
-
Analytical balance
-
Dissection tools
Procedure:
-
Animal Acclimation: Allow ovariectomized animals to acclimate for at least 7 days post-surgery to allow for the regression of endogenous estrogen-sensitive tissues.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, positive control, and multiple dose levels of this compound). A minimum of 6-8 animals per group is recommended.
-
Dosing Preparation: Prepare dosing solutions of this compound and 17β-estradiol in the chosen vehicle.
-
Administration: Administer the test compound or controls daily for 3 to 7 consecutive days via subcutaneous injection or oral gavage.
-
Observation: Monitor the animals daily for clinical signs of toxicity.
-
Necropsy: Twenty-four hours after the final dose, euthanize the animals by an approved method.
-
Uterine Dissection and Weighing: Carefully dissect the uterus, free it from adhering fat and connective tissue, and record the wet weight. Gently blot the uterus to remove luminal fluid and record the blotted weight.
-
Data Analysis: Analyze the uterine weight data for statistically significant differences between the treatment groups and the vehicle control.
Protocol 2: Analysis of Estrogen-Responsive Gene Expression
This protocol outlines the steps to assess the effect of this compound on the expression of known estrogen-responsive genes in a target tissue, such as the uterus.
Materials:
-
Uterine tissue collected from the uterotrophic assay.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcription kit.
-
qPCR master mix and primers for target genes (e.g., GREB1, PGR, TFF1) and a housekeeping gene (e.g., GAPDH, Actb).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Immediately after dissection, snap-freeze uterine tissue in liquid nitrogen or place it in an RNA stabilization solution. Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the gene expression levels in the this compound-treated groups to the vehicle control group.
Conclusion
This compound holds potential as a research tool for investigating estrogen signaling in animal models, primarily due to its likely increased metabolic stability. The protocols provided here for the uterotrophic assay and gene expression analysis offer a framework for characterizing its in vivo estrogenic activity. However, it is crucial for researchers to first determine its fundamental properties, such as its binding affinity for ERα and ERβ, to accurately interpret experimental outcomes and establish appropriate dosing regimens. The lack of this foundational data in the current literature highlights an area for future research.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of 2,4-Dibromoestradiol
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the solubility challenges associated with 2,4-Dibromoestradiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble?
This compound is a synthetic, halogenated derivative of the natural hormone estradiol[1]. Its chemical structure includes a steroid backbone, which is inherently hydrophobic (water-repelling). The addition of two bromine atoms to the aromatic ring further increases its lipophilicity. PubChem lists a computed XLogP3 value of 5.4, which indicates very low water solubility[2]. This poor aqueous solubility stems from the molecule's inability to form favorable hydrogen bonds with water, leading to precipitation in aqueous buffers and cell culture media.
Q2: What is the likely biological activity of this compound?
As a derivative of estradiol, this compound is expected to exhibit estrogenic activity by interacting with estrogen receptors (ERs), primarily ERα and ERβ. Upon entering a target cell, it can bind to these receptors in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA. This action modulates the transcription of target genes. The dibromo substitution may also influence its metabolic stability by blocking sites typically prone to hydroxylation, potentially altering its pharmacokinetic profile compared to estradiol[3].
Q3: What is the first step I should take when preparing a solution?
Always start by preparing a concentrated stock solution in a suitable organic solvent before diluting it into your final aqueous medium[4]. Never attempt to dissolve this compound directly in water or a buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for an initial stock solution.
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and specific protocols to address solubility issues.
Problem: My compound is not dissolving in the initial organic solvent.
Cause: The solvent may not be appropriate, or the concentration is too high.
Solution: Based on the principle of "like dissolves like," non-polar or moderately polar organic solvents are most effective.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Relative Polarity[5] | Predicted Solubility | Comments |
| Water | 1.000 | Insoluble | Avoid direct dissolution. |
| Phosphate-Buffered Saline (PBS) | ~1.0 | Insoluble | Final buffer; expect precipitation without aid. |
| Methanol | 0.762 | Moderate to High | Can be used for stock solutions. |
| Ethanol | 0.654 | Moderate to High | Good choice for stock solutions; less toxic than DMSO for some cell lines[6]. |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | Recommended primary solvent for creating high-concentration stock solutions[7]. |
| Acetone | 0.355 | High | Useful for initial solubilization. |
| Dichloromethane (DCM) | 0.309 | Very High | Primarily for synthesis/purification, not biological assays. |
| Toluene | 0.099 | High | For chemical reactions, not for aqueous dilution. |
| Hexane | 0.009 | Low to Moderate | Not recommended due to very low polarity. |
Note: These are estimated values based on chemical properties. Experimental verification is required.
Problem: My compound dissolves in DMSO but precipitates when diluted into my aqueous buffer or cell media.
Cause: This is expected behavior. The final concentration of the hydrophobic compound exceeds its solubility limit in the high-water-content final medium.
Solution 1: Use a Co-Solvent System
The simplest approach is to use a water-miscible organic solvent (co-solvent) to reduce the overall polarity of the final solution, keeping the compound dissolved[8][9].
Protocol: Co-Solvent Dilution
-
Prepare Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved. Gentle warming or vortexing may assist.
-
Intermediate Dilution (Optional): If large dilutions are needed, perform an intermediate dilution in the same organic solvent.
-
Final Dilution: Add the stock solution dropwise to your vigorously stirring (vortexing) aqueous buffer. The final concentration of the co-solvent (e.g., DMSO) should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays[7].
-
Observation: Visually inspect for any cloudiness or precipitate. If precipitation occurs, the final concentration is still too high for this method.
Solution 2: Use Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from water and increasing their apparent aqueous solubility[10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol: Cyclodextrin Complexation
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), organic solvent (e.g., Ethanol), aqueous buffer.
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin.
-
Prepare Drug Solution: Dissolve this compound in a minimal amount of ethanol.
-
Combine: Slowly add the ethanolic drug solution to the stirring HP-β-CD solution. A molar ratio of 1:1 to 1:2 (drug:cyclodextrin) is a good starting point[12].
-
Equilibrate: Allow the mixture to stir at room temperature for 1-24 hours to allow for complex formation. Sonication can sometimes expedite this process.
-
Filter (Optional): To remove any un-complexed, precipitated drug, filter the solution through a 0.22 µm syringe filter. The resulting clear solution contains the solubilized complex.
-
Dilute: Use this complexed stock solution for further dilutions in your aqueous medium.
Solution 3: Use a Self-Emulsifying Drug Delivery System (SEDDS)
For very high concentrations or in vivo applications, a lipid-based formulation like a SEDDS can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon dilution in aqueous media[8].
Protocol: Basic SEDDS Formulation
-
Component Selection:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).
-
Surfactant: Polyoxyl 35 castor oil (e.g., Kolliphor® EL) or Polysorbate 80 (Tween® 80).
-
Co-solvent: Propylene glycol or Transcutol®.
-
-
Formulation: Weigh and combine the oil, surfactant, and co-solvent in a glass vial. A common starting ratio is 30:40:30 (Oil:Surfactant:Co-solvent).
-
Dissolve Drug: Add the this compound to the mixture and stir or vortex at room temperature (or with gentle warming, ~40°C) until it is completely dissolved, forming a clear, homogenous pre-concentrate.
-
Application: This pre-concentrate can be dosed directly (for in vivo oral studies) or diluted into an aqueous medium, where it will spontaneously form a microemulsion, keeping the drug solubilized.
Table 2: Comparison of Solubilization Strategies
| Method | Advantages | Disadvantages | Best For |
| Co-Solvent System | Simple, fast, uses common lab reagents[13]. | Potential for solvent toxicity/artifacts in assays; limited solubilization capacity[13]. | Quick in vitro screening experiments where final solvent concentration is low. |
| Cyclodextrin Complexation | Significantly increases aqueous solubility; reduces solvent toxicity; can improve stability[10][11]. | Requires specific reagents; equilibration time needed; may affect drug-receptor binding in some cases. | In vitro cell-based assays requiring low organic solvent levels; parenteral formulations. |
| SEDDS | High drug loading capacity; suitable for very hydrophobic compounds; enhances bioavailability in vivo[8]. | Complex formulation development; components may have biological effects; not ideal for simple buffer solutions. | In vivo oral bioavailability studies; high-concentration dosing. |
References
- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: 2,4-Dibromoestradiol Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromoestradiol mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass and isotopic pattern for this compound?
A1: Due to the presence of two bromine atoms, this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio.[1] For a dibrominated compound, this results in a triplet peak pattern (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. The monoisotopic mass of the neutral molecule is 427.9987 Da.[2]
Q2: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?
A2: The choice of ionization source depends on the analyte's polarity and thermal stability.[3][4] ESI is generally preferred for polar to moderately nonpolar compounds, while APCI is effective for nonpolar and low-to-medium polar compounds.[4][5] Given the phenolic hydroxyl group on this compound, negative mode ESI is often a good starting point, as it readily deprotonates.[6][7] However, if you experience poor sensitivity with ESI, APCI is a viable alternative to test, as it can be more efficient for less polar molecules.[3][8][9]
Q3: What are the most common adducts I might see for this compound in ESI-MS?
A3: In positive ion mode, you may observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+). In negative ion mode, besides the deprotonated molecule ([M-H]-), you might see adducts with formate (B1220265) ([M+HCOO]-) or acetate (B1210297) ([M+CH3COO]-) if these are present in your mobile phase. It is crucial to use high-purity, LC-MS grade solvents and reagents to minimize unwanted adduct formation.[10]
Q4: Can this compound form DNA adducts, and how would that affect my analysis?
A4: Yes, estrogen metabolites can form covalent adducts with DNA, which is a crucial aspect of their carcinogenic activity.[11][12] If you are analyzing biological samples for such adducts, you will be looking for much larger molecules corresponding to this compound bound to nucleosides (e.g., deoxyguanosine).[11][12][13] This requires specialized sample preparation, including enzymatic hydrolysis of DNA, and the mass spectrometer must be set to look for the specific m/z of these larger adducts.[13]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity
Possible Causes & Solutions
-
Incorrect Ionization Mode: You may be using an inefficient ionization mode.
-
Suboptimal Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[14][15]
-
Solution: Prepare a dilution series of your standard to determine the optimal concentration range for your instrument.
-
-
Poor Sample Cleanup: Matrix components from biological or environmental samples can compete with the analyte for ionization, suppressing its signal.[16]
-
Instrument Not Tuned/Calibrated: The mass spectrometer may not be properly tuned or calibrated for the mass range of interest.[14]
-
System Contamination or Clog: A blockage in the LC system or contamination in the ion source can lead to a loss of signal.[19][20]
Issue 2: Incorrect Isotopic Pattern
Possible Causes & Solutions
-
Co-eluting Interference: Another compound with a similar m/z may be co-eluting with your analyte, distorting the isotopic pattern.
-
Solution: Improve chromatographic separation by modifying the LC gradient or changing the column.[16] Review the full scan data to identify potential interferences.
-
-
Low Signal-to-Noise: At very low concentrations, the less abundant isotopic peaks (M and M+4) may be lost in the baseline noise.
-
Solution: Increase the sample concentration or injection volume. Optimize source parameters to improve signal intensity.
-
-
Incorrect Mass Window: The data acquisition method may be set to a mass window that is too narrow, cutting off the isotopic peaks.
-
Solution: Ensure the scan range or selected ion monitoring (SIM) window is wide enough to encompass the entire isotopic cluster (at least 5 Da).
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes & Solutions
-
Mismatched Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.[16]
-
Solution: Dissolve the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.[15]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The analytical column may be old, contaminated, or have a void at the head.[19][20]
-
Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If performance does not improve, replace the column. Using a guard column can extend the life of the analytical column.[22]
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or system components.
-
Solution: Adjust the mobile phase pH or add a small amount of a competing agent, like a volatile acid or base, to improve peak shape.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [2] |
| Average Mass | 430.2 g/mol | [2] |
| Monoisotopic Mass | 427.9987 Da | [2] |
| Isotopic Masses | 427.9987 (79Br, 79Br) 429.9966 (79Br, 81Br) 431.9946 (81Br, 81Br) | [2] |
| XLogP3 | 5.4 | [2] |
Table 2: Common Adducts and Expected m/z for this compound (using Monoisotopic Mass)
| Ionization Mode | Adduct | Mass Difference | Expected m/z |
| Positive ESI | [M+H]⁺ | +1.0078 | 428.9994 |
| Positive ESI | [M+NH₄]⁺ | +18.0344 | 446.0331 |
| Positive ESI | [M+Na]⁺ | +22.9898 | 450.9885 |
| Positive ESI | [M+K]⁺ | +38.9637 | 466.9624 |
| Negative ESI | [M-H]⁻ | -1.0078 | 426.9909 |
| Negative ESI | [M+HCOO]⁻ | +44.9977 | 472.9964 |
| Negative ESI | [M+CH₃COO]⁻ | +59.0133 | 487.0120 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from a water or plasma sample. Optimization may be required.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of LC-MS grade water.[17]
-
Sample Loading: Load the pre-treated sample (e.g., 100 mL of a water sample or 1 mL of plasma diluted with water) onto the cartridge at a slow flow rate (1-2 mL/min).[17]
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.[17]
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol or acetonitrile (B52724) into a clean collection tube.[17]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Method Parameters
This is a starting point for method development.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan (m/z 100-500) for initial investigation, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For MRM, a precursor ion of m/z 427.0 (accounting for the most abundant 79Br/81Br combination) could be fragmented to identify characteristic product ions.
-
Visualizations
A troubleshooting decision tree for common LC-MS issues.
A typical workflow for sample preparation using SPE.
A standard workflow for quantitative data analysis in LC-MS.
References
- 1. savemyexams.com [savemyexams.com]
- 2. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. microsaic.com [microsaic.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Degradation of Free and Halogenated Estrogens in River Water-Sediment Microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. ucd.ie [ucd.ie]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
- 13. Detection of estrogen DNA-adducts in human breast tumor tissue and healthy tissue by combined nano LC-nano ES tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. opentrons.com [opentrons.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. myadlm.org [myadlm.org]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Technical Support Center: Optimizing 2,4-Dibromoestradiol Concentration in In Vitro Assays
References
- 1. benchchem.com [benchchem.com]
- 2. A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arp1.com [arp1.com]
- 6. goldbio.com [goldbio.com]
preventing degradation of 2,4-Dibromoestradiol during storage
Welcome to the technical support center for 2,4-Dibromoestradiol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is photodegradation, particularly when in solution.[1][2][3] Halogenated estrogens like this compound are significantly more susceptible to degradation by light compared to their parent compound, 17β-estradiol.[1][2][4] This degradation is accelerated at neutral to alkaline pH.[1][2][3]
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[5][6] It is recommended to store it at a low temperature, such as -20°C, and under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of both photodegradation and oxidation.
Q3: What is the recommended way to store this compound in solution?
A3: If you must store this compound in solution, prepare the solution in a suitable solvent such as ethanol (B145695) or DMSO, and store it in a tightly sealed, amber glass vial at -20°C or lower. Minimize the headspace in the vial to reduce exposure to oxygen. For short-term storage, refrigeration (2-8°C) may be acceptable, but for long-term storage, freezing is recommended.
Q4: Can I work with this compound on an open lab bench?
A4: Due to its light sensitivity, it is crucial to minimize exposure of this compound to ambient light.[5][6][7] Whenever possible, work in a darkened room or use a fume hood with the light turned off. Use amber-colored labware or wrap containers and tubes in aluminum foil.[5][7]
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color or texture. In solution, a change in color or the appearance of precipitates may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of your sample using analytical methods like HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and light exposure.3. Verify the purity of the stock solution using HPLC analysis.4. Ensure proper storage conditions (see FAQs). |
| Loss of compound activity | Chemical degradation due to improper storage or handling. | 1. Review storage procedures; ensure the compound is protected from light, oxygen, and high temperatures.[8][9][10]2. Use de-gassed solvents for preparing solutions to minimize oxidation.3. Consider adding an antioxidant to the solution if compatible with the experimental design. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Characterize the degradation products if possible to understand the degradation pathway.2. Implement stricter handling procedures to prevent further degradation.3. Purify the this compound sample if necessary. |
Data on Factors Affecting Stability
The stability of this compound is influenced by several environmental factors. The following table summarizes the key degradation pathways and influencing factors.
| Factor | Effect on this compound Stability | References |
| Light | High susceptibility to photodegradation, especially in solution. The rate of degradation increases with halogenation. | [1][2][3] |
| pH | Degradation is significantly faster at neutral (pH 7) and alkaline pH compared to acidic conditions due to the greater quantum yields of the phenolate (B1203915) form. | [1][2] |
| Oxygen | As a phenolic steroid, it is susceptible to oxidation. The presence of oxygen can lead to the formation of quinone-like structures and other oxidation byproducts. | |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | [8][10] |
| Microbial Action | Biodegradation is a potential but much slower degradation pathway compared to photodegradation. | [4] |
Experimental Protocols
Protocol for Assessing the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to effectively separate the parent compound from potential degradation products. For example, a gradient of 20% to 80% acetonitrile over 20 minutes.
-
Acidify the aqueous component of the mobile phase slightly with phosphoric acid (e.g., to 0.085%) to improve peak shape.
3. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 225 nm).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
5. Data Analysis:
-
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of additional peaks indicates the presence of impurities or degradation products.
Visualizations
Logical Workflow for Handling and Storing this compound
Caption: Workflow for proper handling and storage of this compound.
Key Degradation Pathways for this compound
Caption: Major degradation pathways for this compound.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced oxidative processes in the degradation of 17β-estradiol present on surface waters: kinetics, byproducts and ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Corticosteroids during Activated Sludge Processing [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. download.basf.com [download.basf.com]
- 7. trans-2,3-Dibromo-2-butene-1,4-diol(3234-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,4-Dibromoestradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 2,4-Dibromoestradiol by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4] For nonpolar, halogenated compounds like this compound, matrix effects from complex biological samples can be a significant analytical challenge.
Q2: What causes matrix effects in bioanalytical methods?
A2: Matrix effects are primarily caused by endogenous and exogenous substances present in biological samples that co-elute with the analyte of interest.[3][4][5] Common sources include phospholipids (B1166683), salts, proteins, lipids, and metabolites.[4][5] Components introduced during sample preparation, such as anticoagulants, stabilizers, or reagents, can also contribute to matrix effects.[4]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: Matrix effects can be assessed both qualitatively and quantitatively.[4][6]
-
Qualitative Assessment: A post-column infusion experiment can be performed. This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates the presence of ion suppression or enhancement, respectively.[6]
-
Quantitative Assessment: The "golden standard" is the post-extraction spiking method.[4] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample.[4] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[4]
Q4: What are the primary strategies to overcome matrix effects in this compound analysis?
A4: The main strategies to mitigate matrix effects include:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[6] Common techniques for estrogens include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7][8]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | Incompatible sample solvent with the mobile phase. | Ensure the sample is dissolved in a solvent of similar or weaker strength than the initial mobile phase.[2] |
| Column overload. | Reduce the injection volume or dilute the sample.[2][10] | |
| Column contamination. | Implement a column wash step or use a guard column.[2][10] | |
| Secondary interactions between the analyte and the column stationary phase. | Adjust mobile phase pH or use a different column chemistry. Consider that matrix components can alter the mobile phase pH within the column.[11] | |
| High Signal Suppression | Co-elution of phospholipids from plasma or serum samples. | Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or techniques).[12] |
| High concentration of salts or other endogenous matrix components. | Improve sample cleanup using more rigorous LLE or SPE protocols.[8] Diluting the sample may also be effective if sensitivity allows.[8] | |
| Inefficient chromatographic separation from matrix components. | Optimize the LC gradient to better resolve the analyte from interfering peaks. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between different sample lots. | Evaluate matrix effects across at least six different lots of the biological matrix.[2] If variability is high, improve the sample cleanup procedure.[2] |
| Incomplete elution from the SPE cartridge. | Optimize the elution solvent by increasing the organic solvent content or using a stronger solvent.[2] | |
| Sample degradation. | Prepare fresh samples and ensure proper storage conditions.[13] | |
| No or Low Analyte Signal | Ion suppression. | Check for matrix effects using post-column infusion or post-extraction spiking.[13] Implement strategies to mitigate these effects. |
| Incorrect MS settings. | Ensure appropriate MS settings (ion source, polarity, acquisition mode) are used for this compound.[13] | |
| Analyte concentration below the limit of detection. | Concentrate the sample or use a more sensitive instrument.[13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline for extracting nonpolar compounds like estrogens and may require optimization for this compound.
-
Sample Preparation: To 200 µL of plasma sample, add the internal standard solution.
-
Extraction:
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate).[7][8]
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
-
Reconstitution:
-
Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.[2]
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization for the specific SPE cartridge and analyte.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Precondition a suitable SPE cartridge (e.g., a reverse-phase polymer-based sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of a wash solvent (e.g., 20% methanol in water) to remove polar interferences.[2]
-
Drying: Dry the cartridge under vacuum for 5 minutes.[2]
-
Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.[2]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effect | PPT [slideshare.net]
- 10. agilent.com [agilent.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
reducing non-specific binding of 2,4-Dibromoestradiol
Welcome to the technical support center for 2,4-Dibromoestradiol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the non-specific binding of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic, brominated derivative of estradiol, a primary female sex hormone.[1][2] Its chemical structure is C18H22Br2O2.[1] Due to its structural similarity to estradiol, it is often used in studies involving estrogen receptors and related signaling pathways. The dibromo substitution can alter its binding affinity, metabolic stability, and pharmacological properties compared to endogenous estradiol.[3][4][5] Common applications include its use as a research tool in endocrinology, cancer research, and neurobiology to investigate the effects of estrogenic compounds.
Q2: What is non-specific binding (NSB) and why is it a concern with this compound?
Non-specific binding (NSB) refers to the binding of a compound, in this case, this compound, to unintended molecules or surfaces rather than its specific target (e.g., estrogen receptors).[6][7] This can be caused by various factors, including hydrophobic interactions, electrostatic forces, and binding to abundant, low-affinity sites.[8][9] For a small, hydrophobic molecule like this compound, NSB can be a significant issue, leading to high background signals, reduced assay sensitivity, and inaccurate quantification of its specific binding effects.[8][10] This can ultimately result in the misinterpretation of experimental data.[6]
Q3: What are the common signs of high non-specific binding in my experiments with this compound?
High non-specific binding can manifest in several ways depending on the assay being performed:
-
High background signal: In assays like ELISA, Western blotting, or immunofluorescence, you may observe a high signal across the entire plate, membrane, or slide, even in the negative control wells or areas.[11][12][13]
-
Poor signal-to-noise ratio: The difference between the signal from your specific binding and the background noise will be small, making it difficult to detect a true signal.[6]
-
Inconsistent results: High NSB can lead to poor reproducibility between replicate wells or experiments.[11]
-
False positives: The assay may indicate a positive result when none exists due to the compound binding to unintended targets.[6]
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
You are performing a competitive ELISA to measure the binding of this compound to a purified estrogen receptor coated on a microplate. You observe high signal in the wells that should have minimal binding (high concentration of competitor or no receptor).
Caption: Troubleshooting workflow for high background in ELISA.
| Potential Cause | Recommended Solution |
| Insufficient Plate Blocking | The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate.[12][13] |
| Action: Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or casein).[13] Alternatively, try a different blocking agent such as non-fat dry milk or a commercial blocking buffer.[14] Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[12] | |
| Inadequate Washing | Residual unbound this compound or detection reagents can lead to a high background signal.[12][15] |
| Action: Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the soaking time for each wash (e.g., 30 seconds per wash).[13] Ensure that the wash buffer contains a detergent like Tween-20 (0.05-0.1%) to help reduce hydrophobic interactions.[12] | |
| Hydrophobic Interactions | This compound, being a steroid, is hydrophobic and may bind non-specifically to the polystyrene microplate. |
| Action: In addition to a protein-based blocker, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 to your assay and wash buffers at a low concentration (0.01-0.1%) to disrupt these interactions.[16][17] | |
| High Concentration of Reagents | The concentration of this compound or the detection antibody may be too high, leading to increased non-specific binding. |
| Action: Perform a titration experiment to determine the optimal concentration of this compound and any detection antibodies to maximize the specific signal while minimizing background.[15] |
Issue 2: High Background Staining in Cell-Based Assays (e.g., Immunofluorescence)
You are using a fluorescently labeled analog of this compound to visualize its uptake or binding in cultured cells. You observe high fluorescence throughout the cells and on the coverslip, not just in the expected subcellular compartments.
Caption: Workflow for troubleshooting high background in cell-based assays.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Cellular components and the coverslip surface can have sites that non-specifically bind the labeled this compound. |
| Action: Use a blocking solution containing normal serum (e.g., 5-10% goat serum if your secondary antibody is goat-raised) and/or a protein like BSA (1-3%).[15][18] The proteins in the serum will block non-specific binding sites.[19] | |
| Hydrophobic Interactions | The hydrophobic nature of this compound can cause it to stick to cellular membranes and other hydrophobic structures non-specifically. |
| Action: Include a mild, non-ionic detergent such as Tween-20 (0.05%) or Triton X-100 (0.1-0.3%) in your incubation and wash buffers to reduce these interactions. | |
| Excess Labeled Compound | Using too high a concentration of the fluorescently labeled this compound will increase the likelihood of non-specific binding. |
| Action: Perform a dose-response experiment to find the lowest concentration of your labeled compound that gives a detectable specific signal with minimal background. | |
| Lack of Specificity Control | It can be difficult to distinguish specific from non-specific binding without a proper control. |
| Action: Include a competition control. Pre-incubate the cells with a high concentration (e.g., 100-fold excess) of unlabeled this compound before adding the labeled compound. A significant reduction in the fluorescent signal in the presence of the unlabeled competitor indicates that the original signal was specific. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for ELISA
This protocol describes a method to test the effectiveness of different blocking agents in reducing the non-specific binding of this compound in an ELISA format.
-
Plate Coating: Coat the wells of a high-binding 96-well plate with your target protein (e.g., estrogen receptor) in a suitable coating buffer. Incubate overnight at 4°C. Also, include wells that are not coated with the target protein to serve as a measure of binding to the plate itself.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Prepare different blocking buffers to be tested. For example:
-
Buffer A: 1% BSA in PBST (PBS with 0.05% Tween-20)
-
Buffer B: 5% BSA in PBST
-
Buffer C: 5% Skim Milk in PBST
-
Buffer D: Commercial blocking buffer (e.g., StabilBlock®)[6]
-
-
Add 200 µL of each blocking buffer to different sets of wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Compound Incubation: Add a constant, high concentration of this compound (or a labeled version) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Proceed with the standard detection steps of your ELISA protocol (e.g., adding a primary antibody against the compound or a labeled secondary antibody).
-
Analysis: Read the plate and compare the signal from the "no target" wells for each blocking buffer. The buffer that yields the lowest signal in these wells is the most effective at reducing non-specific binding.
| Blocking Agent | Average NSB Signal (OD at 450 nm) | % Reduction in NSB (vs. 1% BSA) |
| 1% BSA in PBST | 0.850 | - |
| 5% BSA in PBST | 0.420 | 50.6% |
| 5% Skim Milk in PBST | 0.350 | 58.8% |
| Commercial Blocker | 0.150 | 82.4% |
Protocol 2: Competition Assay to Confirm Specific Binding in Cells
This protocol is for use with fluorescently labeled this compound to differentiate specific from non-specific binding in a cell-based imaging experiment.
-
Cell Culture: Plate your cells of interest on glass coverslips and grow to the desired confluency.
-
Treatment Groups:
-
Total Binding: Cells incubated with the fluorescently labeled this compound only.
-
Non-Specific Binding: Cells pre-incubated with an excess of unlabeled this compound before adding the fluorescently labeled compound.
-
-
Pre-incubation: To the "Non-Specific Binding" wells, add a 100-fold molar excess of unlabeled this compound. Incubate for 1 hour at 37°C.
-
Incubation with Labeled Compound: To all wells, add the fluorescently labeled this compound at its optimal working concentration. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound compound.
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde, perform any counterstaining (e.g., DAPI for nuclei), and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with consistent settings for all samples. Quantify the fluorescence intensity per cell for both the "Total Binding" and "Non-Specific Binding" groups.
-
Calculation of Specific Binding:
-
Specific Binding = (Fluorescence of Total Binding) - (Fluorescence of Non-Specific Binding)
-
Signaling Pathways and Logical Relationships
Mechanism of Non-Specific Binding
Caption: Key interactions leading to non-specific binding.
By understanding the causes of non-specific binding and systematically applying these troubleshooting strategies, researchers can significantly improve the quality and reliability of their data when working with this compound.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19590-55-7 [m.chemicalbook.com]
- 3. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 10. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. arp1.com [arp1.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Analysis of 2,4-Dibromoestradiol and Estradiol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of 2,4-Dibromoestradiol and the endogenous estrogen, 17β-estradiol. This analysis is intended to inform research and development decisions by providing available experimental data and methodologies related to their interaction with estrogen receptors and subsequent biological responses.
Introduction
Estradiol (B170435) is the most potent naturally occurring estrogen, playing a crucial role in a vast array of physiological processes through its interaction with estrogen receptors α (ERα) and β (ERβ). The modification of the estradiol scaffold, such as through halogenation, can significantly alter its biological activity. This guide focuses on this compound, a synthetic derivative of estradiol, and compares its known bioactivity to that of the parent compound.
Data Presentation
A direct quantitative comparison of the bioactivity of this compound and estradiol is limited in the currently available scientific literature. However, structure-activity relationship (SAR) studies on halogenated estrogens provide significant insights.
Qualitative Bioactivity Summary
| Compound | Estrogenic Potential | Reference |
| Estradiol | High | [1] |
| This compound | Negligible | [1] |
Studies on 2- and/or 4-halogenated estrone (B1671321) derivatives have indicated that 2,4-disubstituted analogs exhibit negligible estrogenic potential[1]. This suggests that the introduction of bromine atoms at both the C-2 and C-4 positions of the estradiol steroid ring dramatically reduces its ability to elicit an estrogenic response.
Comparative Bioactivity of Related Halogenated and Substituted Estradiol Analogs
To provide a broader context on how substitutions at the 2 and 4 positions affect bioactivity, the following table includes data on related compounds.
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor (%) (Estradiol = 100%) | Reference |
| Estradiol | 100 | [2] |
| 4-Methylestradiol (B119807) | 10 - 25 | [2] |
The data on 4-methylestradiol suggests that even a small substitution at the 4-position can significantly reduce receptor binding affinity[2]. The larger bromine atoms at both the 2 and 4 positions in this compound are expected to cause even greater steric hindrance, further reducing its affinity for the estrogen receptor and contributing to its reported negligible estrogenic activity[1].
Experimental Protocols
Detailed methodologies for key experiments to assess and compare the bioactivity of estrogenic compounds are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
Principle:
This assay measures the ability of a test compound (competitor) to displace a radiolabeled estradiol (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding is the IC50 value, which is then used to calculate the relative binding affinity (RBA).
Materials:
-
Purified estrogen receptors (ERα and ERβ) or rat uterine cytosol as a source of ERs.
-
Radiolabeled estradiol ([³H]-17β-estradiol).
-
Unlabeled estradiol (for standard curve).
-
Test compound (this compound).
-
Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
-
Hydroxylapatite (HAP) slurry to separate bound from free radioligand.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare assay buffer and a stock solution of the test compound.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of estrogen receptor and radiolabeled estradiol.
-
Competition: Add increasing concentrations of either unlabeled estradiol (for the standard curve) or the test compound. Include a control with no competitor (maximum binding) and a control with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.
-
Measurement: Discard the supernatant and wash the HAP pellet. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the RBA relative to estradiol.
Estrogen-Responsive Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
Principle:
Cells that express estrogen receptors are co-transfected with a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive element (ERE). When an estrogenic compound binds to the ER, the complex binds to the ERE and drives the expression of the reporter gene, which can be quantified.
Materials:
-
A suitable cell line expressing ERα and/or ERβ (e.g., MCF-7, T47D, or a transfected cell line like HepG2).
-
An ERE-luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Estradiol (for positive control).
-
Test compound (this compound).
-
Luciferase assay reagents and a luminometer.
Procedure:
-
Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the ERE-reporter plasmid and the control plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of estradiol or the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Cell Lysis and Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response).
Cell Proliferation Assay (e.g., MCF-7 Proliferation Assay)
This assay assesses the effect of a compound on the proliferation of estrogen-dependent cells.
Principle:
Estrogen-receptor-positive breast cancer cell lines, such as MCF-7, proliferate in response to estrogens. This assay measures the increase in cell number after treatment with a test compound.
Materials:
-
MCF-7 cells.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Estradiol (for positive control).
-
Test compound (this compound).
-
A method for quantifying cell number (e.g., direct cell counting, MTT assay, or CyQUANT assay).
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate in estrogen-free medium.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of estradiol or the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period of time that allows for significant proliferation (e.g., 6 days, with media changes).
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the number of cells in each well using a chosen method.
-
Data Analysis: Plot the cell number or absorbance against the log concentration of the compound to determine the EC50 for proliferation.
Mandatory Visualization
Estradiol Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estradiol. Upon entering the cell, estradiol binds to the estrogen receptor (ER), leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. This process ultimately leads to a cellular response.
Caption: Classical genomic signaling pathway of estradiol.
Experimental Workflow for Bioactivity Comparison
This diagram outlines the workflow for a comprehensive comparison of the bioactivity of this compound and estradiol. The process begins with the acquisition of the compounds and proceeds through the key in vitro assays described in this guide.
Caption: Workflow for comparing estradiol bioactivity.
References
Comparative Binding Analysis of 2,4-Dibromoestradiol to Estrogen Receptors α and β: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of 2,4-Dibromoestradiol's binding affinity to Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). While a comprehensive search of published scientific literature did not yield specific quantitative binding data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a thorough comparison. The provided methodologies and visualization tools are designed to support researchers in generating and presenting such data in a clear and standardized format.
Data Presentation: A Template for Comparison
To facilitate a direct comparison of the binding characteristics of this compound with the endogenous ligand 17β-estradiol, the following table structure is recommended. Researchers can populate this table with experimentally determined values.
| Compound | Receptor | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (RBA) (%) | IC50 (nM) |
| This compound | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| 17β-estradiol | ERα | Reference Value | 100 | Reference Value |
| ERβ | Reference Value | 100 | Reference Value |
Kd: A measure of the binding affinity between a ligand and a receptor. A lower Kd value indicates a stronger binding affinity. RBA: The binding affinity of a test compound relative to that of a reference compound (typically 17β-estradiol), which is set at 100%. IC50: The concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.
Experimental Protocols: Methodologies for Key Experiments
The following is a detailed protocol for a competitive radiometric binding assay, a standard method for determining the binding affinity of a compound to a receptor.
Competitive Radiometric Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to ERα and ERβ.
Materials:
-
Purified, full-length human ERα and ERβ proteins
-
[³H]17β-estradiol (radiolabeled tracer)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-based buffer with additives to prevent protein degradation and non-specific binding)
-
Hydroxyapatite (B223615) slurry (for separation of bound and free ligand)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
Incubation: In reaction tubes, combine the purified ERα or ERβ protein, a fixed concentration of [³H]17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding).
-
Equilibration: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Incubate for a short period and then centrifuge to pellet the hydroxyapatite.
-
Washing: Wash the pellets with cold assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of 17β-estradiol / IC50 of this compound) x 100.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.
Unmasking a Hidden Competitor: The Potential Cross-Reactivity of 2,4-Dibromoestradiol in Hormone Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of hormone immunoassays is paramount. The potential for cross-reactivity from structurally similar compounds can lead to erroneous results, impacting clinical diagnoses and drug development decisions. This guide provides a comparative analysis of the potential cross-reactivity of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435), in hormone immunoassays, offering insights into the structural factors that govern antibody recognition and providing a framework for assessing such interactions.
The Principle of Competitive Immunoassays for Estradiol
Hormone immunoassays for small molecules like estradiol typically operate on a competitive principle. In these assays, a known amount of labeled estradiol (the tracer) competes with the unlabeled estradiol present in a sample for a limited number of binding sites on a specific anti-estradiol antibody. The amount of bound tracer is inversely proportional to the concentration of estradiol in the sample. Consequently, any compound that can also bind to the anti-estradiol antibody will compete with the labeled and unlabeled estradiol, leading to an inaccurate estimation of the true estradiol concentration.
Structural Similarity: The Key to Cross-Reactivity
The likelihood of a compound cross-reacting in an immunoassay is heavily dependent on its structural similarity to the target analyte. The anti-estradiol antibody is designed to recognize the specific three-dimensional shape and chemical features of the estradiol molecule. Any other molecule that mimics these features can potentially fit into the antibody's binding site.
This compound is a derivative of estradiol where two hydrogen atoms on the A-ring (at positions C2 and C4) are substituted with bromine atoms. While the core steroid structure remains the same as estradiol, the presence of these bulky and electronegative bromine atoms can significantly alter the molecule's size, shape, and electronic properties.
Potential for Cross-Reactivity of this compound: An In-Depth Look
The critical question is whether the structural changes introduced by the bromine atoms are significant enough to prevent this compound from binding to anti-estradiol antibodies.
Studies on the binding of estradiol derivatives with modifications on the A-ring to anti-estradiol antibodies have shown that the antibody's binding pocket can sometimes accommodate substitutions at the C2 and C4 positions, allowing for continued, and in some cases, even strong binding[1][2]. The specificity of the antibody, which is determined by the immunogen used to generate it, plays a crucial role. If the immunogen was an estradiol molecule conjugated to a carrier protein at a position distant from the A-ring (e.g., at C6 or C17), the resulting antibodies are more likely to tolerate modifications on the A-ring.
Conversely, the large size of the bromine atoms compared to hydrogen could create steric hindrance, preventing the this compound molecule from fitting properly into the antibody's binding site. This would lead to low or no cross-reactivity.
Given these opposing factors, it is plausible that this compound could exhibit variable cross-reactivity depending on the specific antibody used in a particular immunoassay kit. Without direct testing, it is impossible to definitively conclude the degree of interference.
Comparative Cross-Reactivity Data of Other Estradiol Derivatives
To provide context, the following table summarizes the cross-reactivity of other common estradiol metabolites and related compounds in a representative estradiol immunoassay. It is important to note that these values can vary between different manufacturers and assay platforms.
| Compound | Concentration Tested | Percent Cross-Reactivity (%) |
| Estrone | 25 ng/mL | 0.26 |
| Estradiol-3-sulfate | 100 ng/mL | 0.14 |
| 17α-Ethynylestradiol | 200 ng/mL | 0.02 |
| Estriol | 100 ng/mL | <0.001 |
| Estra-17-glucuronide | 100 ng/mL | <0.001 |
| Estramustine | 100 ng/mL | <0.001 |
Data adapted from a study on a chemiluminescent enzyme immunoassay for estradiol.
This data illustrates that even small modifications to the estradiol structure can significantly reduce antibody binding. However, the introduction of bulky halogen atoms on the A-ring represents a different class of structural change, and its impact on cross-reactivity remains to be experimentally determined.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound, a systematic experimental evaluation is required. The following is a general protocol for determining the cross-reactivity of a compound in a competitive hormone immunoassay.
Objective: To determine the percent cross-reactivity of this compound in a specific estradiol immunoassay.
Materials:
-
Estradiol Immunoassay Kit (including standards, tracer, antibody, and other reagents)
-
This compound
-
Phosphate-buffered saline (PBS) or other appropriate assay buffer
-
Microplate reader compatible with the assay's detection method
Procedure:
-
Preparation of Standard Curve: Prepare a series of estradiol standards according to the immunoassay kit's instructions to generate a standard curve.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be chosen to potentially elicit a response in the assay.
-
Assay Performance:
-
Add the prepared standards and this compound solutions to the appropriate wells of the microplate.
-
Add the tracer and antibody solutions to all wells as per the kit's protocol.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color/signal development.
-
Stop the reaction and read the absorbance or signal using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve by graphing the signal (e.g., absorbance) as a function of the estradiol concentration.
-
Determine the concentration of estradiol that corresponds to the signal produced by each dilution of this compound from the standard curve. This is the "apparent estradiol concentration."
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Estradiol Concentration / Actual this compound Concentration) x 100
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical competitive immunoassay workflow and the estrogen signaling pathway.
Competitive Immunoassay Workflow
Simplified Estrogen Signaling Pathway
Conclusion
The potential for this compound to cross-react in hormone immunoassays for estradiol is a valid concern for researchers and clinicians. Based on the principles of immunoassay and the understanding of antibody-antigen interactions, it is plausible that this halogenated derivative could interfere with estradiol measurements, with the extent of interference being highly dependent on the specific antibody used in the assay. Direct experimental validation is necessary to quantify the degree of cross-reactivity. Until such data is available, researchers should be aware of the potential for interference when measuring estradiol in samples that may contain this compound or other structurally similar, modified estrogens. This guide serves as a reminder of the importance of assay specificity and the need for careful validation when dealing with complex biological matrices and potential interfering substances.
References
A Researcher's Guide to Validating 2,4-Dibromoestradiol Antibody Specificity
For researchers and drug development professionals working with modified steroid hormones like 2,4-Dibromoestradiol, the accuracy of immunodetection methods is paramount. The specificity of the primary antibody is the cornerstone of reliable data. This guide provides a comprehensive framework for validating the specificity of a putative this compound antibody, drawing comparisons with established methods for similar compounds like estradiol (B170435).
Comparative Analysis of Validation Methodologies
The gold standard for quantifying small molecules like steroid hormones is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.[1][2] Immunoassays, while offering higher throughput and lower cost, are susceptible to cross-reactivity from structurally similar molecules.[1] Therefore, rigorous validation of any new antibody is crucial.
| Methodology | Principle | Pros | Cons | Primary Use in Validation |
| Competitive ELISA | Competition between unlabeled antigen (this compound) and a labeled antigen for a limited number of antibody binding sites. | High throughput, relatively low cost.[1] | Dependent on antibody specificity, potential for cross-reactivity. | Quantifying cross-reactivity with related steroids. |
| Western Blot (WB) | Separation of proteins by size, transfer to a membrane, and detection with antibodies. | Provides information on protein size, useful for assessing binding to target-conjugated proteins. | Less suitable for small molecule detection unless conjugated to a carrier protein. | Verifying binding to a this compound-protein conjugate. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | High specificity and sensitivity, considered the "gold standard".[1][2][3] | Lower throughput, higher cost, requires specialized equipment.[1] | Confirming the presence and concentration of this compound in samples; validating immunoassay results. |
| Knockout (KO) Validation | Comparing antibody signal in wild-type samples versus samples where the target protein (if applicable) has been genetically removed. | Considered a gold standard for antibody specificity to a protein target.[4] | Not directly applicable to small molecules like this compound unless targeting a specific binding protein. | N/A for direct validation of a small molecule antibody. |
Experimental Protocols
Protocol 1: Competitive ELISA for Specificity Assessment
This protocol is designed to determine the cross-reactivity of a putative anti-2,4-Dibromoestradiol antibody with the target analyte and other structurally related steroids.
Materials:
-
Microtiter plates
-
Putative anti-2,4-Dibromoestradiol antibody
-
This compound standard
-
Potentially cross-reacting steroids (e.g., Estradiol, Estrone, 2-Bromoestradiol, 4-Bromoestradiol)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution, wash buffer, and assay buffer
Procedure:
-
Coat microtiter plates with a this compound-protein conjugate (e.g., this compound-BSA).
-
Prepare a standard curve for this compound (e.g., from 1 pg/mL to 1000 pg/mL).
-
Prepare serial dilutions of potentially cross-reacting steroids at concentrations significantly higher than the this compound standard curve.
-
Add a fixed, predetermined concentration of the primary anti-2,4-Dibromoestradiol antibody to all wells (except blanks).
-
Add the standards and potential cross-reactants to the appropriate wells and incubate to allow for competitive binding.[1]
-
Wash the plates to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plates again.
-
Add the substrate and incubate for color development.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.[1]
Data Analysis:
-
Calculate the concentration of each steroid that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100[1]
Protocol 2: Validation via LC-MS/MS
This protocol provides a framework for the highly specific quantification of this compound, which can be used to validate results obtained from immunoassays.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate column for steroid separation
-
This compound certified standard
-
Internal standard (e.g., a deuterated analog of this compound)
-
Solvents for mobile phase (e.g., methanol, water, formic acid)
-
Sample extraction materials (e.g., solid-phase extraction cartridges)
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, cell culture media) using liquid-liquid or solid-phase extraction. Add the internal standard at the beginning of the extraction process.
-
Chromatographic Separation: Inject the extracted sample onto the LC system. Optimize the mobile phase gradient to achieve separation of this compound from other sample components and potential isomers.
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. This provides high specificity.[1]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.[1]
-
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a competitive ELISA designed to test the specificity of a new anti-2,4-Dibromoestradiol antibody (Ab-2,4-DBE).
| Compound | IC50 (pg/mL) | Cross-Reactivity (%) |
| This compound | 100 | 100 |
| Estradiol | 10,000 | 1.0 |
| Estrone | 50,000 | 0.2 |
| 2-Bromoestradiol | 2,500 | 4.0 |
| 4-Bromoestradiol | 2,000 | 5.0 |
| Progesterone | >1,000,000 | <0.01 |
| Testosterone | >1,000,000 | <0.01 |
In this hypothetical scenario, the antibody demonstrates high specificity for this compound, with minimal cross-reactivity to estradiol and other related hormones.
Visualizing the Validation Workflow
A logical workflow is essential for a comprehensive antibody validation process.
Caption: Workflow for validating a this compound antibody.
This structured approach, combining immunoassays for initial screening and high-throughput testing with the precision of LC-MS/MS for confirmation, ensures the development and validation of a highly specific and reliable this compound antibody for research and clinical applications.
References
A Comparative Guide to the Estrogenic Potency of 2,4-Dibromoestradiol and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the estrogenic potency of 2,4-Dibromoestradiol relative to the endogenous estrogen, 17β-estradiol. Due to the limited availability of direct comparative quantitative data for this compound in publicly accessible literature, this document focuses on presenting the established experimental frameworks used to determine estrogenic activity. The provided protocols and data table templates will enable researchers to conduct their own comparative studies and properly contextualize their findings.
Introduction to Estrogenic Potency Assessment
17β-estradiol is the most potent naturally occurring estrogen in mammals, mediating its effects primarily through binding to and activating estrogen receptors alpha (ERα) and beta (ERβ). The biological activity of any compound claimed to have estrogenic effects is typically evaluated through a series of in vitro and in vivo assays. These assays are designed to quantify the compound's ability to bind to estrogen receptors, trigger downstream signaling pathways, and elicit physiological responses characteristic of estrogens.
Data Presentation: A Framework for Comparison
The following tables provide a structured format for presenting quantitative data from key estrogenicity assays. These templates are designed for the direct comparison of this compound with the reference compound, 17β-estradiol.
Table 1: Estrogen Receptor (ER) Competitive Binding Affinity
| Compound | ERα Relative Binding Affinity (RBA %) | ERβ Relative Binding Affinity (RBA %) |
| 17β-estradiol | 100 | 100 |
| This compound | Data to be determined | Data to be determined |
Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. The IC50 is the concentration of the compound that displaces 50% of a radiolabeled estradiol (B170435) from the receptor.
Table 2: In Vitro Estrogenic Activity in MCF-7 Cells (E-SCREEN Assay)
| Compound | EC50 (nM) | Relative Potency (RP) |
| 17β-estradiol | Reference Value | 1 |
| This compound | Data to be determined | EC50 of 17β-estradiol / EC50 of this compound |
EC50 is the concentration of the compound that induces a proliferative response equivalent to 50% of the maximal response induced by 17β-estradiol.
Table 3: In Vivo Estrogenic Activity (Rodent Uterotrophic Bioassay)
| Compound | Lowest Effective Dose (mg/kg/day) | Relative Potency |
| 17β-estradiol | Reference Value | 1 |
| This compound | Data to be determined | Lowest Effective Dose of 17β-estradiol / Lowest Effective Dose of this compound |
The lowest effective dose is the minimum dose that causes a statistically significant increase in uterine weight compared to a vehicle control.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established and validated assays for determining estrogenic activity.
Estrogen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: Cytosolic extracts containing either recombinant human ERα or ERβ are prepared.
-
Competitive Binding Incubation: A constant concentration of radiolabeled [³H]17β-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound) or the reference compound (17β-estradiol).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxyapatite (B223615) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated.
E-SCREEN (MCF-7 Cell Proliferation) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after a period of hormone deprivation, are treated with a range of concentrations of the test compound (this compound) or 17β-estradiol for 6-7 days.
-
Assessment of Proliferation: Cell proliferation is quantified by measuring the total cellular protein or DNA content, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal proliferative effect of 17β-estradiol) is calculated. The relative potency is determined by comparing the EC50 of the test compound to that of 17β-estradiol.
Rodent Uterotrophic Bioassay
This in vivo assay is considered the gold standard for assessing estrogenic activity and measures the increase in uterine weight in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used.
-
Dosing: The animals are administered the test compound (this compound) or 17β-estradiol daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.
-
Endpoint Measurement: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. The lowest effective dose that produces this effect is determined, and the relative potency is calculated by comparison to 17β-estradiol.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Classical genomic signaling pathway of estrogens.
Caption: Workflow of the estrogen receptor competitive binding assay.
Caption: Workflow of the E-SCREEN (MCF-7 cell proliferation) assay.
Safety Operating Guide
Safe Disposal of 2,4-Dibromoestradiol: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the proper disposal of 2,4-Dibromoestradiol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a step-by-step protocol for researchers, scientists, and drug development professionals, focusing on operational safety and environmentally responsible waste management.
This compound is a halogenated derivative of estradiol (B170435) and should be handled with care due to its potential health and environmental hazards. Safety Data Sheets (SDS) indicate that this compound is suspected of causing cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a procedural formality but a critical aspect of laboratory safety and environmental stewardship. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash[1].
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard profile and take appropriate safety precautions.
| Hazard Statement | Precautionary Measures |
| Suspected of causing cancer (H351) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. |
| May damage fertility or the unborn child (H360) | Avoid contact during pregnancy/while nursing. |
| May cause harm to breast-fed children (H362) | Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Very toxic to aquatic life with long-lasting effects (H410) | Avoid release to the environment. Collect spillage. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection, when handling this compound[2][3]. Work should be conducted in a well-ventilated area or under a chemical fume hood[2].
Step-by-Step Disposal Procedure
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility[4]. The following protocol outlines the immediate procedures for managing this waste within a laboratory setting.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first and most critical step. All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, pipette tips, and other disposable labware[1].
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware[1].
Step 2: Use of Designated Hazardous Waste Containers
-
Container Type: Collect all waste in chemically compatible containers, such as high-density polyethylene (B3416737) (HDPE) or glass, with secure screw-top lids[1][4]. The original chemical container can often be repurposed for waste collection[1].
-
Container Integrity: Ensure containers are in good condition, free from leaks, and show no signs of external contamination[1].
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for chemical-contaminated sharps[5].
Step 3: Proper Labeling of Waste Containers
As soon as waste is added, the container must be appropriately labeled.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container[1].
-
Contents: Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present[1].
Step 4: Storage of Hazardous Waste
-
Secondary Containment: Store all hazardous waste containers in a secondary containment system, such as a chemically resistant tub or tray, to prevent the spread of material in case of a leak[1].
-
Designated Area: Keep waste in a designated satellite accumulation area, like a fume hood, away from general laboratory traffic[1].
-
Segregation: Ensure that waste containing this compound is segregated from incompatible materials[1].
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department[1]. They will arrange for collection and transport to a licensed hazardous waste disposal facility.
Spill and Decontamination Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning up, don the necessary personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[4]. For solid spills, carefully sweep up the material to avoid dust formation[2].
-
Cleanup: Carefully collect the absorbed material or solid spill into a designated hazardous waste container[4].
-
Decontaminate the Area:
-
Initial Wipe: Wipe the contaminated surface with a cloth or sponge dampened with a suitable solvent like ethanol (B145695) or isopropanol (B130326) to dissolve any remaining residue[4].
-
Wash: Wash the area with a laboratory detergent solution[4].
-
Rinse: Thoroughly rinse the area with water[4].
-
Final Wipe: Perform a final wipe with a clean, damp cloth[4].
-
-
Dispose of Cleanup Materials: All materials used for decontamination, including absorbent pads and wipes, must be disposed of as hazardous waste[4].
Waste Management Workflow
The following diagram illustrates the standard workflow for managing this compound waste from its generation to its final disposal.
Caption: Workflow for this compound Waste Management.
References
Essential Safety and Logistical Information for Handling 2,4-Dibromoestradiol
Hazard Identification and Risk Assessment
2,4-Dibromoestradiol should be handled as a hazardous compound with potential carcinogenic and reproductive toxicity.[4][5] The primary routes of exposure are inhalation of dust, skin absorption, and ingestion.[1][2] Therefore, all handling procedures must be designed to minimize these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.[4][6] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) or a higher level of protection based on risk assessment.[4][7] | To prevent inhalation of aerosolized particles or dust. |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[6] Inspect gloves for integrity before use. | To prevent skin contact and absorption. Double-gloving provides extra protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][7] | To protect eyes and face from splashes and airborne particles. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[6] Consider coveralls ("bunny suits") for full-body protection.[7] | To protect skin from contamination. |
| Foot Protection | Disposable shoe covers over closed-toe shoes. | To prevent the spread of contamination outside the work area. |
Engineering Controls
All manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).[8] The work area should be clearly designated as a hazardous drug handling area with restricted access.[1]
Operational Plans: Step-by-Step Guidance
Adherence to standardized operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Protocol
-
Designate a Work Area: All work with this compound must be performed in a designated area within a chemical fume hood or BSC.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are within the containment area.
-
Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye/face protection).
-
Weighing and Reconstitution:
-
Handle the solid compound with care to avoid generating dust.
-
Use a dedicated spatula and weighing paper.
-
If preparing a solution, add the solvent slowly to the solid to minimize splashing.
-
-
Post-Handling:
-
Wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a high pH solution, if compatible) followed by a cleaning agent.
-
Remove PPE in the reverse order of donning, ensuring not to touch contaminated surfaces. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.[8]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above.
-
Contain the Spill:
-
For solid spills, gently cover with absorbent pads to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads or pillows.
-
-
Clean the Area:
-
Carefully collect all contaminated materials using scoops or forceps and place them in a labeled hazardous waste container.
-
Decontaminate the spill area using an appropriate cleaning agent.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plans
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
As a halogenated organic compound, waste containing this compound is considered hazardous.[9]
| Waste Type | Collection and Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container.[9] This includes contaminated PPE, weighing papers, and other disposable lab supplies. |
| Liquid Waste | Collect in a separate, compatible, and leak-proof container labeled "Halogenated Organic Waste."[9] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department. |
| Sharps Waste | Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.[9] |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[9][10]
Final Disposal Method
The recommended method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[9][11] This ensures the complete destruction of the compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pogo.ca [pogo.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. www3.paho.org [www3.paho.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
